b-AP15
説明
Structure
3D Structure
特性
IUPAC Name |
(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-2-21(26)23-13-17(11-15-3-7-19(8-4-15)24(28)29)22(27)18(14-23)12-16-5-9-20(10-6-16)25(30)31/h2-12H,1,13-14H2/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFARQYQBWJLZMW-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417703 | |
| Record name | b-AP15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009817-63-3 | |
| Record name | b-AP15 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of b-AP15 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
b-AP15 is a small molecule inhibitor that has garnered significant interest in the field of oncology for its potent anti-cancer properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells. It details the molecular targets, downstream signaling cascades, and cellular consequences of this compound treatment. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the key pathways involved in the therapeutic effects of this compound.
Core Mechanism of Action: Inhibition of Proteasome-Associated Deubiquitinases
This compound's primary mechanism of action is the inhibition of two key deubiquitinases (DUBs) associated with the 19S regulatory particle of the proteasome: Ubiquitin-specific peptidase 14 (USP14) and Ubiquitin C-terminal hydrolase 5 (UCHL5) .[1][2][3][4] Unlike proteasome inhibitors that target the proteolytic activity of the 20S core particle, this compound prevents the removal of ubiquitin chains from proteins destined for degradation.[1] This leads to the accumulation of polyubiquitinated proteins, inducing a state of severe proteotoxic stress within the cancer cell.[5]
The chemical structure of this compound, containing α,β-unsaturated carbonyls, suggests that it may react with intracellular thiols, contributing to its activity.
Signaling Pathway of this compound's Core Action
The inhibition of USP14 and UCHL5 by this compound initiates a cascade of cellular events culminating in cell death. The following diagram illustrates this core signaling pathway.
Caption: Core mechanism of this compound targeting USP14 and UCHL5.
Downstream Cellular Consequences
The accumulation of polyubiquitinated proteins and subsequent proteotoxic stress trigger several interconnected downstream pathways that collectively contribute to the anti-cancer efficacy of this compound.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[1][2][6] This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of caspases.
-
Intrinsic Pathway: this compound treatment leads to the loss of mitochondrial membrane potential and the activation of initiator caspase-9, followed by the executioner caspase-3.
-
Extrinsic Pathway: Activation of caspase-8 has also been observed, suggesting the involvement of the extrinsic apoptotic pathway.
-
Hallmarks of Apoptosis: The cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is a key indicator of apoptosis induced by this compound.[6]
The apoptotic response to this compound is generally independent of the p53 tumor suppressor status of the cancer cells.
Endoplasmic Reticulum (ER) Stress
The buildup of misfolded and polyubiquitinated proteins places a significant burden on the endoplasmic reticulum, leading to ER stress. This is evidenced by the upregulation of key ER stress markers such as:
-
GRP78 (BiP)
-
CHOP (GADD153)
-
Phosphorylated eIF2α
-
Cleaved Caspase-4
Prolonged ER stress ultimately activates apoptotic signaling pathways.
Generation of Reactive Oxygen Species (ROS)
This compound treatment has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. This oxidative stress is closely linked to the induction of apoptosis, as scavenging ROS can partially rescue cells from this compound-induced cell death. The generation of ROS is thought to be a consequence of mitochondrial dysfunction.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can also cause cell cycle arrest, primarily at the G2/M phase in some cancer cell lines.[7] This is associated with alterations in the expression of key cell cycle regulatory proteins.
Signaling Pathways Leading to Cell Death
The following diagram illustrates the interconnected downstream signaling pathways activated by this compound-induced proteotoxic stress.
Caption: Downstream cellular effects of this compound.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Prostate Cancer | LNCaP | 0.762 | 48 | [8] |
| PC-3 | 0.378 | 48 | [8] | |
| 22Rv1 | 0.858 | 48 | [8] | |
| DU145 | 0.748 | 48 | [8] | |
| Mantle Cell Lymphoma | JEKO-1 | 0.461 | Not Specified | [2] |
| REC-1 | 0.632 | Not Specified | [2] | |
| GRANTA-519 | Not Specified | Not Specified | [2] | |
| Z-138 | Not Specified | Not Specified | [2] | |
| MINO | >1.0 | Not Specified | [2] | |
| Ovarian Cancer | SKOV3 | 0.370 | 24 | [9] |
| MESOV | 0.315 | 24 | [9] | |
| Colon Cancer | HCT116 | 0.58 | Not Specified | [7] |
| Multiple Myeloma | MM.1S | Not Specified | Not Specified | [1] |
| RPMI8226 | Not Specified | Not Specified | [6] | |
| U266 | Not Specified | Not Specified | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Workflow Diagram:
Caption: Workflow for a typical MTS cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Ubiquitinated Proteins
This protocol is for detecting the accumulation of polyubiquitinated proteins in response to this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Intracellular ROS Detection (DCFH-DA Staining)
This protocol measures the intracellular levels of reactive oxygen species.[13][14][15][16][17]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the fluorescence intensity of the cells by flow cytometry using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.[18][19][20][21]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the cells with PBS.
-
Staining: Resuspend the cells in a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Mitochondrial Membrane Potential Assay (Rhodamine 123 Staining)
This protocol assesses changes in the mitochondrial membrane potential.[8][22][23][24][25]
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Incubate the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the fluorescence intensity of the cells by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.[26][27][28]
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 PC-3 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[26]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally, twice a week) or vehicle control.[28]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of apoptosis and proliferation).
Conclusion
This compound represents a promising class of anti-cancer agents that function by a distinct mechanism from traditional proteasome inhibitors. By targeting the deubiquitinating enzymes USP14 and UCHL5, this compound induces overwhelming proteotoxic stress in cancer cells, leading to their demise through multiple interconnected pathways, including apoptosis, ER stress, and ROS production. The extensive preclinical data, including its efficacy in various cancer cell lines and in vivo models, underscores the therapeutic potential of targeting the 19S proteasome DUBs. Further research and clinical investigation are warranted to fully realize the clinical utility of this compound and related compounds in the treatment of cancer.
References
- 1. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel deubiquitinase inhibitor this compound induces direct and NK cell-mediated antitumor effects in human mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of USP14 and UCH37 deubiquitinating activity by this compound as a potential therapy for tumors with p53 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proapoptotic effects of the novel proteasome inhibitor this compound on multiple myeloma cells and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of the Mitochondrial Membrane Potential (ΔΨm) [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 16. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. A fast kinetic method for assessing mitochondrial membrane potential in isolated hepatocytes with rhodamine 123 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. apexbt.com [apexbt.com]
- 25. file.medchemexpress.com [file.medchemexpress.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
b-AP15: A Technical Guide to a Dual USP14 and UCHL5 Inhibitor for Cancer Research
Abstract
b-AP15 is a small molecule inhibitor that has garnered significant attention in the field of oncology for its novel mechanism of action targeting the ubiquitin-proteasome system (UPS). Unlike direct proteasome inhibitors, this compound selectively inhibits the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Peptidase 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5), which are associated with the 19S regulatory particle of the proteasome.[1][2] This inhibition leads to an accumulation of polyubiquitinated proteins, inducing proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualization of the key cellular pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Core Mechanism of Action
This compound functions as a specific inhibitor of the deubiquitinating enzymes USP14 and UCHL5, which are integral components of the 19S regulatory particle of the proteasome.[2] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation. This leads to the accumulation of polyubiquitinated proteins, causing proteotoxic stress and triggering downstream cellular responses.[1][3] Notably, this compound does not inhibit the proteolytic activities of the 20S proteasome core particle.[1] The chemical structure of this compound, (3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-prop-2-enoylpiperidin-4-one, contains α,β-unsaturated carbonyls, which are thought to react with cysteine residues in the active sites of USP14 and UCHL5.[5][6]
Quantitative Data
The efficacy of this compound has been quantified across various experimental systems. The following tables summarize the inhibitory concentrations (IC50) for DUB activity and cell viability in different cancer cell lines, as well as in vivo efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | System | IC50 Value | Reference |
| 19S Proteasome DUB Activity | Purified 19S proteasomes (Ub-AMC cleavage) | 2.1 ± 0.411 µM | [2] |
| 19S Proteasome DUB Activity | Purified 19S proteasomes (Ub-AMC cleavage) | 16.8 ± 2.8 µM | [2][7] |
| Proteasome Degradation | HCT-116 cells (UbG76V-YFP reporter) | 0.8 µM | [8] |
| Cell Viability | |||
| Mantle Cell Lymphoma (MCL) | Granta 519 | 0.20 µM | [9] |
| Z-138 | 0.22 µM | [9] | |
| JVM-2 | 0.17 µM | [9] | |
| Multiple Myeloma (MM) | MM.1S | ~0.1 µM | [1] |
| U266 | ~0.2 µM | [1] | |
| RPMI 8226 | ~0.15 µM | [1] | |
| Waldenström Macroglobulinaemia | MWCL-1 | 7 nM | [10] |
| BCWM.1 | 13 nM | [10] | |
| RPCI-WM1 | 16 nM | [10] | |
| MWCL-1B/BR (Bortezomib-resistant) | 3 nM | [10] | |
| BCWM.1/BR (Bortezomib-resistant) | 16 nM | [10] | |
| RPCI-WM1/BR (Bortezomib-resistant) | 57 nM | [10] | |
| Colorectal Cancer (5-FU resistant) | RKO-R | 0.987 µM | [11] |
| HCT-15R | 0.858 µM | [11] | |
| Squamous Carcinoma | FaDu | Not specified | [8] |
| Colon Carcinoma | HCT-116 | Not specified | [8] |
| Prostate Cancer (LNCaP, 22Rv1, PC-3, DU145) | LNCaP, 22Rv1, PC-3, DU145 | Concentration-dependent inhibition (0-5µM) | [3] |
| Hepatocellular Carcinoma | Not specified | Dose-dependent decrease in viability | [12] |
| Lung Cancer | H1299, H520 | Synergistic effect with Tanespimycin | [13] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Schedule | Outcome | Reference |
| FaDu Squamous Carcinoma Xenografts | SCID mice | 5 mg/kg, intraperitoneal injection | Significant antitumor activity | [8] |
| HCT-116 Colon Carcinoma Xenografts | Mice | 5 mg/kg | Significantly delayed tumor onset | [8] |
| Lewis Lung Carcinomas | C57BL/6J mice | 2.5 mg/kg, 2 days on, 2 days off | Significantly inhibited tumor growth (T/C=0.16) | [2] |
| 4T1 Orthotopic Breast Carcinoma | BALB/c mice | 2.5 mg/kg, 1 day on, 3 days off | Significantly inhibited tumor growth (T/C=0.25) and reduced pulmonary metastases | [2] |
| p53-deficient tumors | p53-/- mice | Not specified | Prolonged overall survival, delayed tumor onset, and reduced tumor volume | [14] |
| Prostate Cancer Xenografts | Nude mice | Not specified | Suppressed tumor growth | [3] |
Key Signaling Pathways Modulated by this compound
This compound induces a complex cellular response by modulating several key signaling pathways, ultimately leading to apoptosis.
References
- 1. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H17N3O6 | CID 5351435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deubiquitinase inhibitor this compound activates endoplasmic reticulum (ER) stress and inhibits Wnt/Notch1 signaling pathway leading to the reduction of cell survival in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of this compound and HSP90 inhibitor tanespimycin induces ROS-mediated cytotoxicity in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of b-AP15 in Inducing Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The mechanism by which the small molecule b-AP15, an inhibitor of proteasome-associated deubiquitinases, triggers programmed cell death.
Executive Summary
This compound is a novel anti-cancer agent that inhibits the deubiquitinating enzymes (DUBs) USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[1][2] Unlike inhibitors of the 20S proteasome core, such as bortezomib, this compound blocks the removal of ubiquitin chains from proteins targeted for degradation.[1][3] This leads to the rapid accumulation of polyubiquitinated proteins, inducing severe proteotoxic stress.[4][5] This proteotoxic overload triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and mitochondrial dysfunction, which collectively converge to execute caspase-dependent apoptosis.[1][6] Notably, this compound can induce apoptosis in cancer cells that are resistant to conventional therapies and its efficacy is often independent of p53 or BCL2 status, making it a promising candidate for further drug development.[2][3]
Core Mechanism of Action: DUB Inhibition and Proteotoxic Stress
The primary mechanism of this compound is the inhibition of the deubiquitinating activity of two key enzymes in the ubiquitin-proteasome system (UPS): Ubiquitin-Specific Peptidase 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5).[1][7] These enzymes are responsible for cleaving polyubiquitin chains from protein substrates, a crucial step for their entry into the 20S proteasome for degradation.
By inhibiting USP14 and UCHL5, this compound causes a rapid and massive accumulation of polyubiquitinated proteins, particularly those linked via K48 chains, which is a canonical signal for proteasomal degradation.[1][3] This accumulation overwhelms the cellular protein quality control machinery, leading to a state of intense proteotoxic stress.[4][8] This stress is the central node from which multiple pro-apoptotic signaling pathways are initiated.
Key Signaling Pathways in this compound-Induced Apoptosis
Endoplasmic Reticulum (ER) Stress
The accumulation of misfolded and polyubiquitinated proteins places a heavy burden on the ER, the primary site of protein folding. This triggers the Unfolded Protein Response (UPR), a state of ER stress.[3][6] Treatment with this compound leads to the upregulation of key ER stress markers, including GRP78, IRE1α, and CHOP (CCAAT/enhancer-binding protein homologous protein).[6][9] CHOP, in particular, is a pro-apoptotic transcription factor that promotes cell death under conditions of prolonged ER stress.[6] The activation of ER stress-specific caspases, such as caspase-4, has also been observed, directly linking the UPR to the apoptotic machinery.[9][10]
Mitochondrial (Intrinsic) Pathway
This compound robustly engages the mitochondrial pathway of apoptosis.[1] This is characterized by a loss of mitochondrial membrane potential (ΔΨm), a critical event in the commitment to apoptosis.[1] The proteotoxic stress induced by this compound appears to cause direct mitochondrial damage, potentially through the association of misfolded proteins with mitochondrial membranes.[4] This leads to several key events:
-
Modulation of Bcl-2 Family Proteins: this compound treatment results in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic BH3-only proteins such as Bim and Noxa, and the effector Bax.[1]
-
MOMP and Cytochrome c Release: The imbalance in Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the intermembrane space into the cytoplasm.[1]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9.[11][12]
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of this compound and HSP90 inhibitor tanespimycin induces ROS-mediated cytotoxicity in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. glpbio.com [glpbio.com]
- 12. youtube.com [youtube.com]
The Dual Inhibition of USP14 and UCHL5 by b-AP15: A Technical Guide to Its Role in the Proteasome Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Its dysregulation is implicated in numerous diseases, particularly cancer. This has led to the development of therapeutic agents targeting this pathway. While early proteasome inhibitors targeted the 20S catalytic core, a newer class of drugs focuses on the deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle. This technical guide provides an in-depth overview of b-AP15, a small molecule inhibitor that selectively targets two such DUBs: Ubiquitin-Specific Peptidase 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5). We will explore its mechanism of action, its effects on cellular processes, and provide detailed experimental protocols for its study.
Introduction to the Ubiquitin-Proteasome System
The UPS is the primary mechanism for selective protein degradation in eukaryotic cells.[1][2][3] The process involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.[2][4]
The 26S proteasome is a large, ATP-dependent proteolytic complex composed of a 20S core particle, which contains the catalytic sites for protein degradation, and one or two 19S regulatory particles.[4] The 19S regulatory particle is responsible for recognizing, deubiquitinating, unfolding, and translocating the ubiquitinated substrate into the 20S core for degradation.[4]
Deubiquitinating enzymes (DUBs) are crucial regulators of the UPS, as they can remove ubiquitin chains from substrates, thereby rescuing them from degradation.[5] Several DUBs are associated with the 19S regulatory particle, including USP14 and UCHL5.[5][6][7] Overexpression or hyperactivity of these DUBs has been observed in various cancers, making them attractive therapeutic targets.[6][8]
This compound: A Selective Inhibitor of USP14 and UCHL5
This compound is a small molecule that has been identified as a specific inhibitor of the deubiquitinating activity of USP14 and UCHL5 within the 19S regulatory particle.[6][7][9] Unlike proteasome inhibitors such as bortezomib, which target the proteolytic activity of the 20S core, this compound's mechanism of action is distinct, leading to the accumulation of polyubiquitinated proteins without directly inhibiting the proteasome's catalytic sites.[6][9] However, some studies suggest that this compound may also have some inhibitory effects on the 20S proteasome at higher concentrations.[10]
The inhibition of USP14 and UCHL5 by this compound leads to a functional block of the proteasome, resulting in the accumulation of ubiquitinated proteins and the induction of cellular stress responses.[9][11] This ultimately triggers apoptosis in cancer cells, including those that have developed resistance to 20S proteasome inhibitors.[9][11]
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of the deubiquitinating activity of USP14 and UCHL5.[6][7][9] This leads to an accumulation of polyubiquitinated proteins that are substrates for proteasomal degradation.[9] The accumulation of these proteins triggers several downstream cellular events, including:
-
Endoplasmic Reticulum (ER) Stress: The buildup of misfolded and ubiquitinated proteins induces the unfolded protein response (UPR) and ER stress.[6]
-
Reactive Oxygen Species (ROS) Generation: this compound treatment has been shown to increase the production of ROS, contributing to oxidative stress and apoptosis.[6][11]
-
Caspase Activation: The cellular stress induced by this compound leads to the activation of caspases and the apoptotic cascade.[6][8]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, further contributing to its anti-proliferative effects.[9]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| 19S Proteasome DUB Activity (Ub-AMC cleavage) | 2.1 ± 0.411 µM | Purified 19S proteasomes | [7] |
| Proteasome Deubiquitinase Activity (Ub-AMC) | 16.8 ± 2.8 µM | Not specified | [7] |
| UbG76V-YFP Reporter Accumulation | 0.8 µM | Not specified | [12] |
| 19S Regulatory Particle Deubiquitinase Activity | 15.2 µM | HeLa UbG76V-GFP cells | [10] |
Table 2: Cytotoxicity (IC50) of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| LNCaP | Prostate Cancer | 0.762 | [6] |
| 22Rv1 | Prostate Cancer | 0.858 | [6] |
| PC-3 | Prostate Cancer | 0.378 | [6] |
| DU145 | Prostate Cancer | 0.748 | [6] |
| WPMY-1 | Normal Prostate Stromal | 0.958 | [6] |
| HCT116 | Colon Carcinoma | ~0.58 | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[6]
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 5 µM.[6]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[6]
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Ubiquitinated Proteins
This protocol is based on methodologies described in studies investigating the accumulation of ubiquitinated proteins following this compound treatment.[6][9]
Objective: To detect the accumulation of total and K48-linked ubiquitinated proteins in cells treated with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Ubiquitin (total), anti-K48-linkage specific ubiquitin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-2 µM) for a specified time (e.g., 24 hours).[6]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Tumor Xenograft Studies
This protocol is a general guideline based on descriptions of in vivo experiments with this compound.[6][8][9] All animal studies must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection (e.g., PC-3, MM.1S)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in 1% DMSO + 30% PEG300 + 1% Tween80 + ddH2O)[8]
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.[9]
-
Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).[9]
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 4-5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to the desired schedule (e.g., daily for 14 days, or twice a week).[8][9]
-
Measure tumor volume (e.g., every other day) using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ubiquitinated proteins, cleaved caspase-3).[6]
Signaling Pathways Affected by this compound
Besides the direct impact on the proteasome, this compound influences several signaling pathways, contributing to its anti-cancer effects.
p53-Independent Apoptosis
This compound induces apoptosis in a manner that is independent of the tumor suppressor p53 status.[7][12] This is a significant advantage as many cancers harbor p53 mutations. In p53-deficient tumors, this compound treatment can still lead to tumor regression by upregulating cell cycle-related proteins like p27 and Cyclin E1.[8][14]
Downregulation of Androgen Receptor
In androgen-dependent prostate cancer cells, this compound treatment has been shown to downregulate the expression of the androgen receptor (AR), which is degraded via the ubiquitin-proteasome system.[6] This provides an additional mechanism for its efficacy in this cancer type.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the ubiquitin-proteasome system through a novel mechanism of action. Its ability to inhibit the deubiquitinating enzymes USP14 and UCHL5 leads to the accumulation of polyubiquitinated proteins, induction of cellular stress, and ultimately apoptosis in a variety of cancer cells, including those resistant to conventional therapies. The detailed protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other DUB inhibitors.
Future research should focus on optimizing the pharmacological properties of this compound to improve its efficacy and reduce potential off-target effects. Clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients. A deeper understanding of the complex interplay between DUB inhibition and various cellular signaling pathways will be crucial for the successful clinical translation of this class of compounds. Although a clinical trial for the structural analogue VLX1570 was put on hold due to toxicity, further research into this class of compounds is warranted.[15]
References
- 1. lifesensors.com [lifesensors.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
b-AP15: A Technical Guide to its Impact on the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Abstract
b-AP15 is a novel small molecule inhibitor that disrupts the ubiquitin-proteasome system (UPS) through a mechanism distinct from clinically established proteasome inhibitors. It selectively targets deubiquitinases (DUBs) associated with the 19S regulatory particle of the proteasome, leading to a cascade of cellular events culminating in potent anti-tumor activity. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the intricate cellular pathways it modulates.
Core Mechanism of Action: Inhibition of 19S Proteasome-Associated Deubiquitinases
Unlike proteasome inhibitors that target the proteolytic activity of the 20S core particle (e.g., bortezomib), this compound functions by inhibiting the deubiquitinating activity within the 19S regulatory particle.[1] This novel mechanism circumvents some resistance pathways associated with 20S inhibitors.[2][3]
The primary targets of this compound are two specific deubiquitinases (DUBs):
By inhibiting USP14 and UCHL5, this compound prevents the removal and recycling of ubiquitin chains from proteins targeted for degradation. This leads to the rapid and massive accumulation of polyubiquitinated proteins within the cell.[4][6][7] This accumulation triggers significant proteotoxic stress, overwhelming the cellular protein homeostasis machinery and initiating downstream cell death pathways.[7] While the primary mechanism involves the 19S DUBs, some studies suggest this compound may also directly inhibit the 20S proteasome's chymotrypsin-like activity with a comparable IC50 value.[8] The compound contains an α,β-unsaturated carbonyl group, which can react with cysteine proteases like USP14 and UCHL5.[9]
Cellular Consequences and Signaling Pathways
The inhibition of proteasomal DUBs by this compound initiates a multi-faceted cellular stress response.
2.1. Proteotoxic Stress and Apoptosis Induction The accumulation of polyubiquitinated proteins leads to proteotoxic stress, which in turn activates the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[1][6] This is evidenced by the increased expression of ER stress markers such as BiP, CHOP, and phosphorylated eIF2α.[1]
This stress culminates in the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[1] Key events include:
-
Caspase Activation: Significant activation of initiator caspases (caspase-8, caspase-9) and the effector caspase-3.[1]
-
PARP Cleavage: Cleavage of PARP serves as a hallmark of apoptosis.[1]
-
Mitochondrial Dysfunction: this compound treatment leads to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome C and AIF from the mitochondria into the cytoplasm.[1][7]
-
Bcl-2 Independent Apoptosis: this compound can induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2 or those lacking p53, suggesting a robust and broad applicability.[4][10]
2.2. Oxidative Stress A significant consequence of this compound treatment is the strong induction of reactive oxygen species (ROS).[6] This oxidative stress is a major contributor to the drug's potent apoptotic activity. Scavenging ROS can reduce this compound-induced apoptosis, highlighting the critical role of this pathway.[6]
2.3. Cell Cycle Arrest this compound has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cell type and experimental conditions.[1][11] This is associated with the accumulation of cell cycle inhibitors like p21 and p27.[10][12][13]
2.4. Modulation of Key Signaling Pathways this compound impacts several critical signaling pathways involved in inflammation and cell survival:
-
JNK/AP-1 Pathway: Rapid activation of Jun-N-terminal kinase (JNK) is a key event in this compound-induced apoptosis.[6]
-
NF-κB Pathway: In inflammatory models, this compound can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][14]
-
MAPK Pathway: this compound has been shown to inhibit the phosphorylation of ERK1/2 and JNK in response to inflammatory stimuli.[5][14]
Quantitative Data Summary
The potency of this compound has been evaluated across various cell lines and in vivo models.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target / Assay | Cell Line / System | IC50 Value | Reference(s) |
| DUB Activity | Purified 19S Proteasomes (Ub-AMC) | 2.1 ± 0.411 µM | [4] |
| DUB Activity | Proteasome DUBs (Ub-AMC) | 16.8 ± 2.8 µM | [4][9] |
| Proteasome Degradation | HCT-116 (UbG76V-YFP reporter) | 0.8 µM | [10] |
| Cell Viability (48h) | PC-3 (Prostate Cancer) | 0.378 µM | [1] |
| Cell Viability (48h) | DU145 (Prostate Cancer) | 0.748 µM | [1] |
| Cell Viability (48h) | LNCaP (Prostate Cancer) | 0.762 µM | [1] |
| Cell Viability (48h) | 22Rv1 (Prostate Cancer) | 0.858 µM | [1] |
| Cell Viability (48h) | WPMY-1 (Prostate Stromal) | 0.958 µM | [1] |
| 20S Proteasome Activity | In Vitro Chymotrypsin-like Assay | 18.1 µM | [8] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Animal Model | Tumor Type | Dosage & Schedule | Outcome | Reference(s) |
| C57BL/6J Mice | Lewis Lung Carcinoma (LLC) | 2.5 mg/kg (2 days on, 2 days off) | Significant tumor growth inhibition (T/C = 0.16) | [4] |
| BALB/c Mice | 4T1 Orthotopic Breast Carcinoma | 2.5 mg/kg (1 day on, 3 days off) | Significant tumor growth inhibition (T/C = 0.25); Reduced pulmonary metastases | [4] |
| SCID Mice | FaDu Squamous Carcinoma Xenografts | 5 mg/kg | Significant antitumor activity | [10] |
Key Experimental Protocols
Reproducing and building upon existing research requires standardized methodologies. Below are detailed protocols for key experiments used to characterize the effects of this compound.
4.1. Deubiquitinase (DUB) Activity Assay
-
Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of proteasome-associated DUBs.
-
Principle: A fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is cleaved by active DUBs, releasing free AMC which fluoresces. Inhibition of DUB activity results in a reduced fluorescence signal.
-
Protocol:
-
Purify 19S proteasomes from a relevant cell source.
-
In a 96-well plate, treat purified 19S proteasomes (e.g., 5 nM final concentration) with a serial dilution of this compound (or vehicle control) for a specified pre-incubation time.[4]
-
Initiate the reaction by adding Ub-AMC substrate.
-
Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the log concentration of this compound and use non-linear regression analysis to determine the IC50 value.[4]
-
4.2. Western Blot for Polyubiquitin Accumulation
-
Objective: To visualize the cellular accumulation of polyubiquitinated proteins following this compound treatment.
-
Protocol:
-
Culture cells (e.g., HCT-116, LNCaP, PC-3) to ~70-80% confluency.[1]
-
Treat cells with increasing concentrations of this compound (e.g., 0-2 µM) for a specified time (e.g., 24 hours).[1]
-
Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE using a gradient gel to resolve high molecular weight species.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for total ubiquitin, K48-linked ubiquitin, or K63-linked ubiquitin.[1][5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
4.3. Cell Viability / Cytotoxicity Assay (MTS Assay)
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Principle: The MTS reagent is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-5 µM) for various time points (e.g., 24, 48, 72 hours). Include vehicle-only wells as a control.[1]
-
At the end of the incubation period, add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions.[14]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability data against the log concentration of this compound and use non-linear regression to calculate the IC50 value.[1]
-
4.4. Apoptosis Analysis by Annexin V/PI Staining
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with this compound as described for other assays.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells immediately by flow cytometry.
-
Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).[1]
-
Conclusion
This compound represents a distinct class of UPS inhibitors with significant therapeutic potential. Its primary mechanism, the inhibition of the 19S proteasome-associated deubiquitinases USP14 and UCHL5, triggers overwhelming proteotoxic stress, leading to robust, p53-independent apoptosis in cancer cells.[4][11] The induction of oxidative and ER stress are key mediators of its cytotoxicity.[6] By targeting the UPS upstream of the 20S catalytic core, this compound offers a promising strategy to overcome resistance to conventional proteasome inhibitors and provides a valuable tool for researchers investigating the complex regulation of protein degradation.[2]
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of this compound : a novel inhibitor of proteasome deubiquitinase activity | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 12. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cytotoxicity of b-AP15: Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the cytotoxic mechanisms of b-AP15, a novel anti-cancer agent. It details the compound's mode of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for replicating foundational experiments.
Introduction: Targeting the Proteasome via Deubiquitinase Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of damaged or unwanted proteins, playing a vital role in maintaining cellular homeostasis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While inhibitors of the 20S proteasome core particle, such as bortezomib, have seen clinical success, resistance mechanisms have emerged.
This compound is a small molecule inhibitor that targets the UPS through a distinct mechanism. It selectively inhibits the deubiquitinating enzymes (DUBs) ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase 5 (UCHL5) , which are associated with the 19S regulatory particle of the proteasome[1][2][3][4]. This inhibition prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to a rapid accumulation of polyubiquitinated proteins and subsequent induction of cell stress and apoptosis[1][3][5]. This novel mechanism of action has shown efficacy in models of various malignancies, including those resistant to 20S proteasome inhibitors[6][7].
Core Mechanism of Action: Induction of Proteotoxic Stress
The primary mechanism of this compound cytotoxicity is the inhibition of proteasome-associated DUBs. Unlike inhibitors of the 20S proteasome's catalytic core, this compound blocks the deubiquitylating activity required for substrate processing by the proteasome without directly affecting its proteolytic functions[1]. This leads to an accumulation of K48-linked polyubiquitinated proteins, triggering significant proteotoxic stress[1][8]. This stress overwhelms the cell's protein quality control machinery, initiating downstream signaling cascades that culminate in cell death. While the primary targets are USP14 and UCHL5, some studies suggest this compound may also inhibit the 20S proteasome at comparable IC50 values, potentially contributing to its potent cytotoxic effects[9][10].
Caption: Mechanism of this compound-mediated proteasome inhibition.
Key Cytotoxic Pathways
The proteotoxic stress induced by this compound activates several interconnected signaling pathways, primarily revolving around apoptosis, oxidative stress, and endoplasmic reticulum (ER) stress.
Induction of Caspase-Dependent Apoptosis
This compound is a potent inducer of apoptosis in a multitude of cancer cell lines through both the intrinsic (mitochondrial) and extrinsic pathways[1]. A hallmark of this compound-induced apoptosis is the cleavage of poly (ADP-ribose) polymerase (PARP)[1][4]. This process is dependent on caspases, as the pan-caspase inhibitor z-VAD-FMK can effectively block apoptosis[1][4].
-
Intrinsic Pathway: this compound treatment leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (ΔΨm)[1]. This is accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, Bim, and Noxa[1]. These changes facilitate the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, which in turn activates the initiator caspase-9 and the executioner caspase-3[1].
-
Extrinsic Pathway: Evidence also points to the activation of the extrinsic pathway, as shown by the activation of the initiator caspase-8[1].
Generation of Reactive Oxygen Species (ROS) and ER Stress
A major contributor to this compound's cytotoxicity is its ability to induce severe oxidative stress[6].
-
Oxidative Stress: Treatment with this compound significantly increases the intracellular levels of reactive oxygen species (ROS)[1][6]. This disruption of redox homeostasis is a key differentiator from the effects of 20S inhibitors like bortezomib[6]. The generation of ROS is mechanistically linked to mitochondrial dysfunction and is a critical driver of apoptosis, as ROS scavengers such as N-acetyl-L-cysteine (NAC) can inhibit this compound-induced cell death[1][8]. Furthermore, this oxidative stress leads to the rapid activation of the JNK/AP-1 signaling pathway[6].
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and polyubiquitinated proteins triggers the unfolded protein response (UPR) and induces ER stress[1][6]. This is a common consequence of proteasome inhibition and contributes to the overall cytotoxic effect.
Caption: Interconnected signaling pathways in this compound cytotoxicity.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its effectiveness at nanomolar to low-micromolar concentrations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48-72h Treatment)
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| HCT-116 | Colon Carcinoma | ~0.8 µM (UbG76V-YFP) | [5] |
| JEKO-1 | Mantle Cell Lymphoma | 461 nM | [4] |
| REC-1 | Mantle Cell Lymphoma | 632 nM | [4] |
| MINO | Mantle Cell Lymphoma | 1181 nM | [4] |
| Multiple Myeloma Lines | Multiple Myeloma | 0.2 - 1.0 µM | [7] |
| LNCaP | Prostate Cancer | ~1 µM (Apoptosis) | [1] |
| PC-3 | Prostate Cancer | ~1 µM (Apoptosis) | [1] |
| FaDu | Squamous Carcinoma | Not specified (in vivo) | [5] |
| HSC2 | Oral Squamous Carcinoma | 0.094 µM | [5] |
| HL60 | Promyelocytic Leukemia | 0.13 µM | [5] |
Table 2: Summary of Other Quantitative Effects of this compound
| Parameter Measured | Cell Line(s) | Treatment Details | Observation | Reference(s) |
| Apoptosis (Annexin V/PI) | PC-3 | 1 µM for 12h | Significant increase in apoptotic cells | [1] |
| ROS Generation | LNCaP, PC-3 | 1 µM for 12h | Significant increase in ROS levels | [1] |
| Caspase-3 Cleavage | HCT-116 | 1 µM, 16-24h | Rapid and high levels of cleaved K18 (caspase substrate) | [6] |
| 19S DUB Activity Inhibition | Purified 19S | In vitro assay (Ub-AMC) | IC50 = 2.1 µM or 16.8 µM | [3][5] |
| 20S Proteasome Activity | Purified 20S | In vitro assay (chymotrypsin-like) | IC50 = 18.1 µM | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxicity of this compound.
Cell Viability Assay (MTT Method)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2[12].
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and mix gently. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals[12][13].
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution[11][13].
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure a homogenous solution[11]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background[12][13].
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time (e.g., 1 µM for 12-24 hours)[1].
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins, such as cleaved PARP, caspases, or ubiquitinated proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-caspase-3, anti-ubiquitin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate[1].
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and detect the chemiluminescent signal using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Caption: General experimental workflow for studying this compound cytotoxicity.
Conclusion and Future Perspectives
This compound is a potent cytotoxic agent that functions by inhibiting the 19S proteasome-associated deubiquitinases USP14 and UCHL5. This action leads to the accumulation of polyubiquitinated proteins, inducing a cascade of cellular stress responses, including ER stress and the generation of ROS. These events converge to trigger caspase-dependent apoptosis through both intrinsic and extrinsic pathways. Preclinical data shows that this compound is effective against a range of cancer cell types, including those with resistance to conventional 20S proteasome inhibitors, and is well-tolerated in in vivo models[1][7]. While a clinical trial for the this compound analogue VLX1570 was halted due to toxicity, the unique mechanism of targeting DUBs remains a promising avenue for cancer therapy[14]. Further research into optimizing the therapeutic index and exploring combination therapies may unlock the full potential of this class of compounds in oncology.
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel deubiquitinase inhibitor this compound induces direct and NK cell-mediated antitumor effects in human mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress Induced by the Deubiquitinase Inhibitor this compound Is Associated with Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of this compound on the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. biotium.com [biotium.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Foundational Research on Deubiquitinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research in the field of deubiquitinase (DUB) inhibitors. It covers the core principles of DUBs, the mechanism of action of their inhibitors, key signaling pathways they modulate, and the experimental protocols central to their discovery and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in this promising area of therapeutic research.
Introduction to Deubiquitinases (DUBs)
Deubiquitinases are a large family of proteases that play a crucial role in the ubiquitin-proteasome system (UPS), a primary pathway for protein degradation and turnover within the cell.[1] The human genome encodes approximately 100 DUBs, which are broadly classified into seven families: ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), Machado-Joseph domain proteases (MJDs), JAMM/MPN domain-associated metallopeptidases (JAMMs), MINDY-type proteases, and ZUFSP/Mug105.[2] The first six are cysteine proteases, while the JAMM family members are zinc metalloproteases.[2]
DUBs counteract the action of E3 ubiquitin ligases by removing ubiquitin molecules from substrate proteins.[3] This process of deubiquitination is critical for maintaining cellular homeostasis by regulating protein stability, localization, and activity.[4] The diverse functions of DUBs implicate them in a wide array of cellular processes, including cell cycle progression, DNA repair, signal transduction, and immune responses.[3][5] Consequently, the dysregulation of DUB activity is associated with numerous human diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.[1][6][7]
Mechanism of Action of DUB Inhibitors
DUB inhibitors are small molecules designed to specifically block the enzymatic activity of deubiquitinases.[1] By inhibiting a DUB, these compounds prevent the removal of ubiquitin from a target protein, thereby increasing its ubiquitination status. This often leads to the degradation of the protein by the proteasome, which can be a therapeutic strategy if the target protein is an oncoprotein or is otherwise involved in disease pathology.[1] DUB inhibitors can exert their effects through various mechanisms, including competitive, non-competitive, and allosteric inhibition.[4][8] The development of selective and potent DUB inhibitors is a significant focus of current drug discovery efforts, with the goal of targeting specific DUBs that are dysregulated in disease.[9]
Quantitative Data on DUB Inhibitors
The following tables summarize key quantitative data for a selection of deubiquitinase inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Inhibitors of Ubiquitin-Specific Protease 7 (USP7)
| Inhibitor | IC50 Value | Assay Type | Cell Line/System | Reference(s) |
| P5091 | ~8 µM | Biochemical | Recombinant USP7 | [10] |
| P22077 | >1 µM (cellular viability) | Cell-based | p53 WT cell lines | [11] |
| HBX 41,108 | ~6 µM | Biochemical | Recombinant USP7 | [12] |
| NSC 697923 | <0.2 µM | Biochemical | Recombinant USP7 | [12] |
| BAY 11-7082 | <0.2 µM | Biochemical | Recombinant USP7 | [12] |
| FX1-5303 | 0.29 nM | Biochemical | Recombinant USP7 | [11] |
| STIRUR 41 | 31-143 µM (anti-cancer) | Cell-based | HCT116 | [13] |
Table 2: Inhibitors of Ubiquitin-Specific Protease 14 (USP14)
| Inhibitor | IC50 Value | Assay Type | Cell Line/System | Reference(s) |
| IU1 | 4-5 µM | Biochemical | Proteasome-bound USP14 | [14][15] |
| IU1-47 | 0.6 µM | Biochemical | Proteasome-bound USP14 | [14][16] |
| IU1-248 | 0.83 µM | Biochemical | Recombinant USP14 | [14] |
| b-AP15 | 2.1 µM | Biochemical | Purified 19S proteasome | [17] |
| VLX1570 | - | - | - | [17] |
Table 3: Inhibitors of Ubiquitin C-terminal Hydrolase L1 (UCH-L1)
| Inhibitor | IC50 Value | Ki Value | Assay Type | Reference(s) |
| LDN-57444 | 0.88 µM | 0.40 µM | Biochemical | [9][18][19] |
| IMP-1710 (Alkyne ABP) | 38 nM | - | Biochemical (FP) | [5][20] |
| Compound 1 (Cyanamide-based) | 90 nM | - | Biochemical (FP) | [5][20] |
| Isatin O-acyl oxime 30 | 0.80-0.94 µM | 0.40 µM | Biochemical | [18] |
Table 4: Other Notable DUB Inhibitors
| Inhibitor | Target DUB(s) | IC50 Value(s) | Assay Type | Reference(s) |
| PR-619 | Broad-range | USP4 (3.93 µM), USP8 (4.9 µM), USP7 (6.86 µM), USP2 (7.2 µM), USP5 (8.61 µM) | Biochemical | [9] |
| Spautin-1 | USP10, USP13 | 0.6-0.7 µM | Biochemical | [9] |
| ML364 | USP2 | 1.1 µM | Biochemical | [9] |
| WCY-8-67 | USP5 | 1.33 µM | Biochemical | [9] |
| Degrasyn (WP1130) | USP9x, USP5, USP14, UCH37 | - | Biochemical | [9] |
| TCID | UCH-L3 | 0.6 µM | Biochemical | [21] |
Key Signaling Pathways Regulated by DUBs
DUBs are integral regulators of major signaling pathways implicated in cancer and other diseases. Understanding these pathways is critical for the rational design and application of DUB inhibitors.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation, immunity, and cell survival.[1][22] Its activation is tightly regulated by ubiquitination. Several DUBs, including A20 and CYLD, act as negative regulators of this pathway by removing K63-linked polyubiquitin chains from key signaling components like TRAF2, TRAF6, and NEMO, thereby terminating the signal.[1][23]
Caption: DUB regulation of the NF-κB signaling pathway.
The TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[4] The stability and activity of key components of this pathway, such as the TGF-β receptors and SMAD proteins, are regulated by ubiquitination. DUBs like USP15 and UCH37 can deubiquitinate these components, thereby modulating the pathway's output.[4][6] For example, USP15 stabilizes the TGF-β type I receptor (TβRI) and deubiquitinates R-SMADs.[4][6]
References
- 1. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scispace.com [scispace.com]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ubiquitin C-terminal hydrolase L1: Biochemical and Cellular Characterization of a Covalent Cyanopyrrolidine-Based Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bio-rev.com [bio-rev.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for b-AP15 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
b-AP15 is a small molecule inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), specifically targeting ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5).[1][2][3][4][5] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, which in turn can induce endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[3][6][7] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Mechanism of action of this compound.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT116 | Colon Carcinoma | ~0.58 | [8] |
| HeLa | Cervical Cancer | Sub-micromolar | [9] |
| HSC2 | Oral Squamous Carcinoma | 0.094 | [3] |
| HL60 | Promyelocytic Leukemia | 0.13 | [3] |
| Multiple Myeloma | Multiple Myeloma | Not specified | [1] |
| FaDu | Squamous Carcinoma | Not specified (in vivo) | [3] |
| Lewis Lung Carcinoma | Lung Cancer | Not specified (in vivo) | [4] |
| 4T1 | Breast Carcinoma | Not specified (in vivo) | [4] |
| LNCaP | Prostate Cancer | Not specified | [7] |
| PC-3 | Prostate Cancer | Not specified | [7] |
| JJ012 | Chondrosarcoma | Not specified | [10] |
| SW1353 | Chondrosarcoma | Not specified | [10] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for cell-based assays with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 7. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of b-AP15 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
b-AP15 is a potent and specific inhibitor of two deubiquitinating enzymes (DUBs) associated with the 19S regulatory particle of the proteasome: ubiquitin C-terminal hydrolase 5 (UCHL5) and ubiquitin-specific peptidase 14 (USP14)[1][2][3]. By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, which can induce cell cycle arrest and apoptosis in tumor cells[1][2]. This makes this compound a valuable tool for cancer research and drug development. Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for preparing a this compound stock solution in Dimethyl Sulfoxide (DMSO).
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₂H₁₇N₃O₆ | [1][3][4] |
| Molecular Weight | 419.4 g/mol | [3][4] |
| CAS Number | 1009817-63-3 | [1][3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | Up to 48 mg/mL (114.45 mM) | [2] |
| Recommended Stock Concentration | 10-20 mM | Based on solubility data |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -80°C for up to 1 year | [5] |
| In Vitro Working Concentration | 0.8 - 2.2 µM | [2][5] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO as the solubility of this compound can be significantly affected by moisture[1][2].
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Ensure all equipment is clean, dry, and calibrated.
-
-
Calculating the Required Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 419.4 g/mol = 4.194 mg
-
-
Weighing this compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolving this compound in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication may be required[1][5]. Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). This will minimize freeze-thaw cycles, as the compound is noted to be unstable in solution[1].
-
Store the aliquots at -80°C for long-term storage, where it can be stable for up to one year[5]. For short-term use, storage at -20°C is also possible.
-
Safety Precautions:
-
This compound is a chemical irritant[4]. Always handle with appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inducing apoptosis.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
Optimal Concentration of b-AP15 for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of b-AP15 for in vitro studies. This compound is a potent inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), specifically ubiquitin C-terminal hydrolase 5 (UCHL5) and ubiquitin-specific peptidase 14 (USP14).[1][2] Its activity leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately apoptosis in cancer cells.[3][4] This document summarizes effective concentrations from various studies, offers detailed experimental protocols, and illustrates key pathways and workflows.
Data Presentation: Efficacy of this compound Across Various Cell Lines
The optimal concentration of this compound is highly dependent on the cell line and the duration of exposure. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other effective concentrations of this compound reported in the literature.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-116 | Colon Carcinoma | 0.8 | Not Specified | [1] |
| LNCaP | Prostate Cancer | 0.762 | 48 | [3] |
| 22Rv1 | Prostate Cancer | 0.858 | 48 | [3] |
| PC-3 | Prostate Cancer | 0.378 | 48 | [3] |
| DU145 | Prostate Cancer | 0.748 | 48 | [3] |
| WPMY-1 (normal) | Prostate Stromal | 0.958 | 48 | [3] |
| HSC4 | Oral Squamous Carcinoma | Not Specified | Not Specified | [2] |
| Multiple Myeloma (MM) cells | Multiple Myeloma | Not Specified | Not Specified | [2] |
Table 2: Effective Concentrations of this compound for Specific In Vitro Effects
| Effect | Cell Line | Concentration (µM) | Duration (h) | Observed Outcome | Reference |
| Accumulation of polyubiquitinated proteins | HCT-116 | 1 | Not Specified | Rapid accumulation | [1] |
| G2/M phase cell-cycle arrest | HCT-116 | 1 | Not Specified | Accumulation of cell-cycle inhibitors | [1] |
| Induction of apoptosis markers | HCT-116 | Not Specified | Not Specified | Increased activated caspase-3, cleaved PARP | [1] |
| Inhibition of DUB activity | Purified 19S proteasomes | 2.1 | Not Specified | IC50 for Ub-AMC cleavage | [1] |
| G0/G1 cell cycle arrest | LNCaP, PC-3 | 0.5, 1, 2 | 24 | Dose-dependent increase in G0/G1 population | [3] |
| Accumulation of ubiquitinated proteins | LNCaP, PC-3 | 0-2 | 24 | Induced accumulation of total and K48-linked ubiquitin proteins | [3] |
| Attenuation of LPS-induced inflammation | THP-1, mouse peritoneal macrophages | 0.5, 1 | 0.5 | Inhibition of ERK1/2 and JNK phosphorylation, increased IκBα levels | [5] |
Signaling Pathways and Experimental Workflow
Visualizing the mechanism of action and the experimental process is crucial for understanding the application of this compound.
Caption: Mechanism of this compound inducing apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
Application Notes and Protocols: b-AP15 for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: b-AP15 is a small molecule inhibitor of two deubiquitinating enzymes (DUBs) associated with the 19S proteasome: Ubiquitin C-terminal Hydrolase 5 (UCHL5) and Ubiquitin-specific Peptidase 14 (USP14).[1][2] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to an accumulation of polyubiquitinated proteins.[1] This induces significant proteotoxic stress, resulting in cell cycle arrest and apoptosis, making it a compound of interest for cancer therapy.[3][4][5][6] Studies have demonstrated its anti-tumor activity in various in vivo models, including solid tumors and multiple myeloma.[1][5][7] It has also been investigated for its anti-inflammatory properties.[2] These notes provide a comprehensive overview of its dosage, administration, and relevant protocols for use in mouse models.
Mechanism of Action: Signaling Pathway
This compound primarily functions by inhibiting the deubiquitinase activity of the 19S proteasome. This disruption of the ubiquitin-proteasome system (UPS) leads to a cascade of cellular events culminating in cell death. The compound has been shown to induce apoptosis in cancer cells regardless of their p53 status or overexpression of the anti-apoptotic protein BCL2.[1]
Caption: Mechanism of action for this compound.
Quantitative Data Summary
The dosage and administration of this compound in mice vary depending on the cancer model and experimental goals. The following tables summarize the quantitative data from various in vivo studies.
Table 1: Dosage and Administration in Xenograft and Syngeneic Mouse Models
| Mouse Model | Cancer Type | Dosage | Route | Schedule | Vehicle | Outcome |
| BALB/c Nude | Prostate Cancer (PC-3 xenograft) | 5 mg/kg | i.p. | Every 2 days for 14 days | Not Specified | Significant reduction in tumor size and weight.[4] |
| SCID | Multiple Myeloma (MM.1S xenograft) | 4 mg/kg | i.p. | Daily for 14 consecutive days | Not Specified | Significant tumor growth inhibition and prolonged survival.[5][7] |
| SCID | Multiple Myeloma (KMS-11 disseminated) | 4 mg/kg | i.p. | Daily for 10 consecutive days | Not Specified | Marked growth inhibitory effect.[5] |
| C57BL/6J | Lewis Lung Carcinoma (LLC) | 2.5 mg/kg | i.p. | 2 days on, 2 days off | Not Specified | Significant inhibition of tumor growth.[1] |
| BALB/c | Breast Carcinoma (4T1 orthotopic) | 2.5 mg/kg | i.p. | 1 day on, 3 days off | Not Specified | Significant inhibition of tumor growth and reduced pulmonary metastases.[1] |
| Nude Mice | Colorectal Cancer (RKO & RKO-R xenografts) | 8 mg/kg | i.p. | Daily | Not Specified | Significant decrease in tumor weight and growth suppression. |
| p53-deficient | Primary Tumors (Lymphomas, Sarcomas) | 5 mg/kg | i.p. | Twice a week | 1% DMSO + 30% PEG300 + 1% Tween80 + ddH₂O | Induced tumor regression and prolonged survival.[3] |
Table 2: Dosage and Administration in Other In Vivo Models
| Mouse Model | Condition | Dosage | Route | Schedule | Vehicle | Outcome |
| C57BL/6 | LPS-induced Sepsis | 5 mg/kg | i.p. | Single dose 2h before LPS (25 mg/kg) | DMSO:Cremophor:0.9% NaCl (1:3:6) | Reduced inflammatory cytokines (TNF-α, IL-6) and improved survival rate.[2] |
| NMRI | Pharmacokinetics Study | 3 mg/kg | Injection | Single dose | PEG400/Cremophor EL/saline (5:5:90) | Rapid clearance from plasma with a half-life of ~5 minutes.[8] |
Experimental Protocols
Protocol 1: Anti-Tumor Efficacy in a Subcutaneous Xenograft Mouse Model
This protocol is a generalized procedure based on studies using human cancer cell lines in immunodeficient mice.[4][5][7]
-
Animal Model:
-
Use 5-6 week old immunodeficient mice (e.g., BALB/c nude or SCID).
-
Allow animals to acclimate for at least one week before the experiment.
-
-
Cell Culture and Inoculation:
-
Culture human cancer cells (e.g., PC-3 for prostate, MM.1S for multiple myeloma) under standard conditions.
-
Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS at a concentration of approximately 1x10⁷ cells/mL.
-
Subcutaneously inoculate 100 µL of the cell suspension (1x10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every other day using digital calipers. Calculate tumor volume using the formula: (Length × Width²)/2.
-
When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment and control groups (n=6-7 mice per group).
-
-
This compound Formulation and Administration:
-
Preparation: Prepare the vehicle solution (e.g., 1% DMSO + 30% PEG300 + 1% Tween80 in ddH₂O).[3] Dissolve this compound in the vehicle to the desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, prepare a 0.5 mg/mL solution to inject 200 µL). Prepare fresh daily.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection according to the desired schedule (e.g., 4 mg/kg daily or 5 mg/kg every other day).[4][7]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every 2-3 days to monitor efficacy and toxicity.[4][5]
-
The primary endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).[5][7]
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for cleaved caspase-3, ubiquitinated proteins).[4]
-
For survival studies, monitor mice until they meet euthanasia criteria as defined by the institutional animal care committee.
-
Protocol 2: Evaluation of Anti-Inflammatory Effects in an LPS-Induced Sepsis Model
This protocol is based on the methodology described for evaluating this compound in an acute inflammation model.[2]
-
Animal Model:
-
Use 6-8 week old male C57BL/6 mice.
-
Randomize mice into four groups: Vehicle only, this compound only, Vehicle + LPS, this compound + LPS (n=15 per group for survival studies).
-
-
This compound Formulation and Administration:
-
Preparation: Prepare the vehicle (e.g., DMSO:Cremophor:0.9% NaCl at a 1:3:6 ratio). Dissolve this compound in the vehicle to achieve a 5 mg/kg dose.
-
Administration: Administer this compound (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Induction of Inflammation:
-
Two hours after the initial injection, administer Lipopolysaccharide (LPS) (25 mg/kg) or saline via i.p. injection to the appropriate groups.
-
-
Sample Collection and Analysis:
-
For cytokine analysis, euthanize a subset of mice 6 hours after LPS administration.
-
Collect blood via cardiac puncture to obtain serum.
-
Perform bronchoalveolar lavage (BAL) to collect BALF.
-
Measure levels of TNF-α and IL-6 in the serum and BALF using ELISA kits.
-
-
Survival Study:
-
For survival analysis, monitor the mice for 10 days following LPS administration.
-
Record the number of surviving animals daily to generate a Kaplan-Meier survival curve.
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study to assess the efficacy of this compound.
Caption: Typical workflow for a xenograft mouse model study.
Pharmacokinetics, Safety, and Formulation Notes
-
Pharmacokinetics: this compound exhibits very rapid clearance from plasma in mice, with an estimated half-life of approximately 5 minutes.[8] This suggests that the compound is quickly distributed into tissues.
-
Safety and Tolerability: In multiple tumor xenograft studies, effective doses of this compound were generally well-tolerated. No significant reduction in body weight or alterations in blood chemistry were observed, suggesting low systemic toxicity at therapeutic doses in these models.[4][5][9]
-
Formulation: this compound is a hydrophobic compound requiring a vehicle for in vivo administration. Common formulations include solutions with DMSO, PEG300/PEG400, Tween80, or Cremophor EL to ensure solubility and bioavailability for intraperitoneal injections.[2][3][8] It is recommended to prepare working solutions freshly on the day of use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for b-AP15 in Deubiquitinase Activity Assays
Introduction
b-AP15 is a small molecule inhibitor that targets the deubiquitinase (DUB) activity associated with the 19S regulatory particle of the proteasome.[1][2][3] Specifically, it inhibits two key DUBs: Ubiquitin C-terminal Hydrolase 5 (UCHL5, also known as UCH37) and Ubiquitin-Specific Peptidase 14 (USP14).[1][2][3] By blocking these enzymes, this compound prevents the trimming of polyubiquitin chains from protein substrates destined for degradation, leading to their accumulation and ultimately inducing proteotoxic stress, cell cycle arrest, and apoptosis.[1][2][4][5] This makes this compound a valuable tool for studying the ubiquitin-proteasome system (UPS) and a potential therapeutic agent in oncology.[4][6][7]
It is important to note that while this compound is widely used as a USP14/UCHL5 inhibitor, some studies suggest it can act as a non-specific DUB inhibitor at higher concentrations due to its α,β-unsaturated carbonyl motifs, which can react with cysteine residues in various proteins.[8][9][10]
Mechanism of Action
This compound functions by inhibiting the deubiquitinating activity within the 26S proteasome complex. The 19S regulatory particle of the proteasome contains DUBs that remove or edit ubiquitin chains on substrate proteins just before their degradation by the 20S core particle. This compound specifically inhibits USP14 and UCHL5, causing polyubiquitinated proteins to accumulate.[1][2] This accumulation disrupts protein homeostasis, leading to the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, oxidative stress, and ultimately, caspase-mediated apoptosis.[4][5] This mechanism of action is distinct from that of 20S proteasome inhibitors like bortezomib.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following b-AP15 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
b-AP15 is a small molecule inhibitor that targets the 19S proteasome deubiquitinases (DUBs), specifically USP14 and UCHL5, leading to the accumulation of polyubiquitinated proteins and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2][3] Some evidence also suggests it may inhibit the 20S proteasome.[4] This document provides a detailed protocol for performing Western blot analysis to investigate the cellular effects of this compound treatment, including its impact on key signaling pathways and protein expression.
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in various diseases, including cancer.[3] this compound's inhibition of proteasomal DUBs disrupts protein homeostasis, making it a compound of interest in cancer research.[5] Western blotting is an essential technique to elucidate the mechanism of action of this compound by quantifying changes in protein levels and post-translational modifications. This protocol outlines the necessary steps to assess the effects of this compound on proteins involved in apoptosis, cell cycle regulation, and key signaling pathways such as NF-κB and MAPK.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines, reflecting differential sensitivity to the compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions |
| HCT-116 | Colon Carcinoma | 1.05 | 72 hours incubation, FMCA analysis[6] |
| LNCaP | Prostate Cancer | 0.762 | 48 hours incubation, MTS assay[7] |
| 22Rv1 | Prostate Cancer | 0.858 | 48 hours incubation, MTS assay[7] |
| PC-3 | Prostate Cancer | 0.378 | 48 hours incubation, MTS assay[7] |
| DU145 | Prostate Cancer | 0.748 | 48 hours incubation, MTS assay[7] |
| HL-60 | Promyelocytic Leukemia | 0.13 | Trypan blue exclusion test[6] |
| HSC-2 | Oral Squamous Carcinoma | 0.094 | MTT method[6] |
| HSC-4 | Oral Squamous Carcinoma | 0.56 | MTT method[6] |
Table 2: Key Protein Targets for Western Blot Analysis after this compound Treatment
This table summarizes the primary protein targets that are modulated by this compound treatment and are suitable for Western blot analysis.
| Pathway/Process | Target Protein | Expected Change with this compound | Function |
| Proteasome Function | Polyubiquitinated Proteins | Increase | Accumulation indicates proteasome inhibition[1] |
| Apoptosis | Cleaved Caspase-3 | Increase | Executioner caspase in apoptosis[2][8] |
| Cleaved Caspase-8 | Increase | Initiator caspase in the extrinsic apoptotic pathway[7] | |
| Cleaved Caspase-9 | Increase | Initiator caspase in the intrinsic apoptotic pathway[7] | |
| Cleaved PARP | Increase | A hallmark of apoptosis, cleaved by caspases[2][7] | |
| Bcl-2 | Decrease | Anti-apoptotic protein[7] | |
| Bax | Increase | Pro-apoptotic protein[7] | |
| Cell Cycle Control | p21 | Increase | Cyclin-dependent kinase inhibitor[2] |
| p27 | Increase | Cyclin-dependent kinase inhibitor[3] | |
| Cyclin D1 | Decrease | Promotes G1/S phase transition[7] | |
| Cyclin E1 | Increase | Promotes G1/S phase transition[3] | |
| NF-κB Pathway | p-IKKα/β | Variable | Kinase that phosphorylates IκBα |
| IκBα | Increase | Inhibitor of NF-κB, stabilized upon proteasome inhibition[1] | |
| NF-κB p65 (nuclear) | Decrease | Transcription factor, nuclear translocation is inhibited[1] | |
| MAPK Pathway | p-ERK1/2 | Decrease | Key kinase in the MAPK/ERK pathway[1][2] |
| p-JNK | Decrease/Increase | Key kinase in the MAPK/JNK pathway[1][2] | |
| Endoplasmic Reticulum Stress | GRP78 | Increase | ER stress marker[2] |
| CHOP | Increase | Pro-apoptotic transcription factor induced by ER stress[2] | |
| p-eIF2α | Increase | A marker of the unfolded protein response |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for a specified duration (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO-treated) group.
II. Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge the cell suspension, discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in lysis buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the BCA assay results, normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
IV. Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for loading differences.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis after this compound treatment.
References
- 1. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 5. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Cell Viability Upon b-AP15 Treatment Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
b-AP15 is a novel anti-cancer agent that functions as an inhibitor of two 19S regulatory particle-associated deubiquitinases (DUBs), ubiquitin C-terminal hydrolase 5 (UCHL5) and ubiquitin-specific peptidase 14 (USP14).[1][2] Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in various cancer cell lines.[1][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6] This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[5] The concentration of the dissolved formazan is directly proportional to the number of viable cells. These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.
Mechanism of Action of this compound
This compound selectively inhibits the deubiquitinating activity of USP14 and UCHL5 located in the 19S proteasome.[1][4] This inhibition leads to an accumulation of ubiquitinated proteins, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[3][7] Downstream signaling events include the activation of both extrinsic and intrinsic apoptotic pathways, characterized by the activation of caspases-8, -9, and -3, and cleavage of PARP.[7] Furthermore, this compound has been shown to induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors.[7]
Experimental Protocol: MTT Assay for this compound Cell Viability
This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also included.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the same concentration of vehicle (e.g., DMSO) used to dissolve this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[8][9]
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.
-
-
Formazan Solubilization:
-
After the incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
For Suspension Cells:
-
After the this compound treatment period, centrifuge the 96-well plate at 1,000 x g for 5 minutes.[8]
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Resuspend the cells in 50 µL of serum-free medium and 50 µL of MTT solution.
-
Following the MTT incubation, centrifuge the plate again, aspirate the supernatant, and add the solubilization solution to the pellet.
Data Analysis
-
Background Subtraction: Average the absorbance values of the blank wells (medium only) and subtract this from the absorbance values of all other wells.
-
Calculate Percentage Viability: Express the viability of the treated cells as a percentage of the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. This can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Data Summary
The IC₅₀ values of this compound can vary depending on the cell line and the duration of treatment. The following table summarizes reported IC₅₀ values from various studies.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC₅₀ (µM) | Reference |
| RKO | Colorectal Cancer | Not Specified | 1.649 | [4] |
| RKO-R (5-FU resistant) | Colorectal Cancer | Not Specified | 0.987 | [4] |
| HCT-15 | Colorectal Cancer | Not Specified | 1.453 | [4] |
| HCT-15R (5-FU resistant) | Colorectal Cancer | Not Specified | 0.858 | [4] |
| Various MM cell lines | Multiple Myeloma | 48 | Varies | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | ~6-10 | [10] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 48 | ~6-10 | [10] |
| HCT-116 | Colon Carcinoma | Not Specified | 0.8 | [1] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | Cell number is too low. | Increase the initial cell seeding density. |
| Incubation time with MTT is too short. | Increase the incubation time to allow for more formazan production. | |
| High Background | Contamination with bacteria or yeast. | Ensure aseptic techniques and check cultures for contamination. |
| Phenol red in the medium. | Use serum-free and phenol red-free medium during the MTT incubation step. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the plate gently. |
| Incomplete solubilization of formazan. | Increase shaking time or gently pipette up and down to fully dissolve the crystals. | |
| Edge effects. | Avoid using the outermost wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.[6] |
Conclusion
The MTT assay is a reliable and straightforward method for assessing the cytotoxic effects of this compound on cancer cells. Adherence to a standardized protocol, careful optimization of cell density and incubation times, and proper data analysis are crucial for obtaining accurate and reproducible results. This information is vital for understanding the anti-cancer potential of this compound and for its further development as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchhub.com [researchhub.com]
- 7. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
Application of b-AP15 in Multiple Myeloma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of b-AP15, a potent deubiquitinase (DUB) inhibitor, in the context of multiple myeloma (MM) research. It includes detailed application notes, experimental protocols, and a summary of its mechanism of action, offering a valuable resource for scientists investigating novel therapeutic strategies for this hematological malignancy.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets two deubiquitinating enzymes, USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[1][2][3] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress and subsequently triggering apoptosis in cancer cells.[4][5] Notably, its mechanism of action is distinct from that of proteasome inhibitors like bortezomib, which target the catalytic 20S core particle. This difference provides a therapeutic window for overcoming bortezomib resistance in multiple myeloma.[1][2]
Mechanism of Action in Multiple Myeloma
In multiple myeloma cells, this compound exerts its anti-cancer effects through several key mechanisms:
-
Inhibition of Deubiquitinases: this compound specifically inhibits the activity of USP14 and UCHL5, leading to an accumulation of ubiquitinated proteins.[3][4]
-
Induction of Apoptosis: The accumulation of polyubiquitinated proteins triggers a cascade of events culminating in programmed cell death (apoptosis). This is characterized by the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][6]
-
Activation of the Unfolded Protein Response (UPR) and ER Stress: The buildup of misfolded proteins induces significant stress on the endoplasmic reticulum (ER), activating the UPR.[1][5] Key markers of ER stress, such as GRP78, CHOP, and IRE1α, are upregulated following this compound treatment.[5][7]
-
Mitochondrial Pathway Involvement: this compound also engages the intrinsic apoptotic pathway, leading to the activation of the pro-apoptotic protein Bax and a loss of the mitochondrial transmembrane potential.[6]
-
Overcoming Bortezomib Resistance: Due to its distinct target within the ubiquitin-proteasome system, this compound has demonstrated efficacy in multiple myeloma cells that have developed resistance to the proteasome inhibitor bortezomib.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on multiple myeloma cells as reported in the literature.
Table 1: IC50 Values of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) | Treatment Duration (hours) | Reference |
| MM.1S | Not explicitly stated, but significant viability decrease at 100 nM | 48 | [4] |
| RPMI8226 | Not explicitly stated, but dose-dependent apoptosis observed | Not specified | [6] |
| U266 | Not explicitly stated, but dose-dependent apoptosis observed | Not specified | [6] |
| KMS-11 | Not explicitly stated, but used in in vivo studies | Not applicable | [4] |
Note: While several studies demonstrate a dose-dependent decrease in viability, specific IC50 values are not always provided in a consolidated manner. The data indicates potent activity in the nanomolar range.
Table 2: Key Protein Changes in Response to this compound Treatment in MM.1S Cells
| Protein | Change upon this compound Treatment | Method of Detection | Reference |
| Polyubiquitinated proteins | Increase | Western Blot | [4] |
| Cleaved PARP | Increase | Western Blot | [4] |
| Cleaved Caspase-3 | Increase | Western Blot | [4] |
| Cleaved Caspase-8 | Increase | Western Blot | [4] |
| Cleaved Caspase-9 | Increase | Western Blot | [4] |
| p-IREα | Increase | Western Blot | [4] |
| p-eIF2α | Increase | Western Blot | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound in multiple myeloma research.
Cell Viability Assay (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI8226, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat multiple myeloma cells with the desired concentration of this compound (e.g., 100 nM for MM.1S cells) for a specified time (e.g., 12-24 hours).[4]
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot Analysis for Apoptotic Markers
Objective: To detect the cleavage of PARP and caspases, hallmarks of apoptosis, following this compound treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, -8, -9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as desired.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment and the cleaved forms of the caspases.[4][8]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Multiple myeloma cell line (e.g., MM.1S or KMS-11)[4]
-
This compound
-
Vehicle (e.g., Cremophor EL/polyethylene glycol 400 (1:1))[4]
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 multiple myeloma cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 4 mg/kg) or vehicle intraperitoneally or via tail vein injection according to the desired schedule (e.g., daily for 14 consecutive days).[4]
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of action of this compound in multiple myeloma cells.
Caption: Western blot workflow for detecting apoptotic markers.
Caption: Workflow for the in vivo evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent for multiple myeloma, particularly in the context of bortezomib resistance. Its unique mechanism of targeting the deubiquitinases USP14 and UCHL5 provides a novel strategy to induce apoptosis and overcome drug resistance in this challenging malignancy. The protocols and data presented here offer a foundational guide for researchers to explore the full potential of this compound in their multiple myeloma research endeavors. Further investigation into the synergistic effects of this compound with other anti-myeloma agents is warranted to develop more effective combination therapies.[1]
References
- 1. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proapoptotic effects of the novel proteasome inhibitor this compound on multiple myeloma cells and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Looking into Endoplasmic Reticulum Stress: The Key to Drug-Resistance of Multiple Myeloma? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting b-AP15 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues related to off-target effects of b-AP15 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that primarily targets the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Peptidase 14 (USP14) and Ubiquitin C-terminal Hydrolase L5 (UCHL5), which are associated with the 19S regulatory particle of the proteasome.[1][2][3][4][5][6] Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, triggering proteotoxic stress, cell cycle arrest, and ultimately apoptosis.[1][3][7]
Q2: What are the known off-target effects of this compound?
Due to its chemical structure containing an α,β-unsaturated carbonyl group (a Michael acceptor), this compound can react with multiple cellular proteins in a nonspecific manner.[8][9] This can lead to off-target effects such as:
-
Interference with other signaling pathways , such as TGF-ß/Smad, ERK1/2, JNK, and NF-κB signaling.[13][14]
Q3: Why am I observing high cytotoxicity in my control, non-cancerous cell line?
While this compound has shown some tumor-selective activity, its non-specific reactivity can cause toxicity in non-cancerous cells.[7][8] This cytotoxicity can be attributed to the off-target effects mentioned above, particularly the induction of oxidative stress and mitochondrial dysfunction. It is crucial to determine the optimal concentration range for your specific cell lines through dose-response experiments.
Q4: How can I differentiate between on-target USP14/UCHL5 inhibition and off-target effects?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
siRNA or shRNA knockdown: Knockdown of USP14 and/or UCHL5 should mimic the effects of this compound if they are on-target. A lack of recapitulation suggests off-target mechanisms.[3]
-
Rescue experiments: Overexpression of USP14 or UCHL5 in cells treated with this compound could potentially rescue the observed phenotype if the effect is on-target.
-
Use of analogs: Employing a structurally related analog of this compound that lacks the reactive Michael acceptor motif, if available, can help determine if the observed effects are due to this reactive group.
-
Co-incubation with thiol-reducing agents: Agents like glutathione (GSH) or dithiothreitol (DTT) can abate the formation of high molecular weight protein complexes caused by this compound's Michael acceptor activity, helping to isolate its specific inhibitory effects.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values or high variability in cell viability assays.
Possible Causes:
-
Cell density and proliferation rate: The sensitivity of cells to this compound can be dependent on their proliferation state.[15]
-
Compound stability and solubility: this compound may have limited solubility in aqueous media and can degrade over time.
-
Assay type and endpoint: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity) and may yield varying results.[16]
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Standardize Cell Seeding and Growth Conditions | Ensure consistent cell numbers are seeded for each experiment. Allow cells to adhere and enter logarithmic growth phase before adding this compound. Monitor cell proliferation rates to account for any variations. |
| 2 | Prepare Fresh this compound Solutions | Prepare this compound stock solutions in a suitable solvent like DMSO and store them appropriately.[7][17] For experiments, dilute the stock solution in pre-warmed culture medium immediately before use to minimize precipitation and degradation. |
| 3 | Optimize Viability Assay | Compare different viability assays such as MTT, WST-1, or CellTiter-Glo to determine the most robust and reproducible method for your cell line.[16][18] Follow the manufacturer's protocol carefully, paying attention to incubation times and reagent concentrations. |
| 4 | Include Proper Controls | Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. A positive control (e.g., a known cytotoxic agent) can also be useful to validate the assay. |
Problem 2: Accumulation of polyubiquitinated proteins is observed, but the expected downstream apoptosis is not significant.
Possible Causes:
-
Cell line-specific resistance mechanisms: Some cell lines may have intrinsic mechanisms that counteract the pro-apoptotic signals induced by proteotoxic stress.
-
Activation of pro-survival pathways: this compound can inadvertently activate pro-survival signaling pathways as an off-target effect.
-
Insufficient drug concentration or exposure time: The concentration or duration of this compound treatment may not be sufficient to cross the apoptotic threshold.
Solutions:
| Step | Action | Detailed Protocol |
| 1 | Confirm Proteasome Inhibition | Use a proteasome activity assay to confirm that this compound is indeed inhibiting the proteasome in your cells. This can be done by measuring the cleavage of a fluorogenic substrate like Suc-LLVY-AMC or by using activity-based probes like HA-Ub-VS.[19][20] |
| 2 | Assess Apoptosis Markers | In addition to cell viability, measure specific markers of apoptosis such as caspase-3/7 activation, PARP cleavage, or Annexin V staining by western blotting or flow cytometry.[7] |
| 3 | Perform a Time-Course and Dose-Response Experiment | Systematically vary the concentration of this compound and the duration of treatment to identify the optimal conditions for inducing apoptosis in your specific cell line. |
| 4 | Investigate Pro-Survival Signaling | Use western blotting to examine the activation status of key pro-survival proteins (e.g., Akt, ERK) following this compound treatment. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Contexts
| Assay Type | Target/Cell Line | Reported IC50 (µM) | Reference |
| Deubiquitinase Activity | 19S Regulatory Particle (Ub-AMC substrate) | 16.8 ± 2.8 | [3][5] |
| Deubiquitinase Activity | 19S Regulatory Particle (Ub-AMC substrate) | 2.1 ± 0.411 | [5] |
| Deubiquitinase Activity | 19S Regulatory Particle (Ub-rhodamine) | 6.5 ± 2.9 | [20] |
| Cell-Based Proteasome Inhibition | HeLa UbG76V-GFP cells | ~0.8 | [17] |
| Trypsin-like Proteasome Activity | 20S Proteasome | 40.6 | [19] |
| Cell Viability | Neuroblastoma Cell Lines | Varies (see original source) | [21] |
Experimental Protocols
Protocol 1: Western Blotting for Polyubiquitinated Proteins
-
Cell Lysis: Treat cells with the desired concentration of this compound for the indicated time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-15% gradient polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Proteasome Deubiquitinase Activity Assay (Ub-AMC)
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl2, 2 mM ATP). Prepare a stock solution of the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Assay Setup: In a 96-well plate, add purified 19S proteasomes or cell lysates containing proteasomes.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding Ub-AMC to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals using a plate reader.
-
Data Analysis: Calculate the rate of Ub-AMC cleavage (slope of the fluorescence curve) for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ubpbio.com [ubpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 11. Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [diva-portal.org]
- 13. pure.teikyo.jp [pure.teikyo.jp]
- 14. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of determinants for in vitro resistance to the small molecule deubiquitinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. This compound | DUB | Apoptosis | TargetMol [targetmol.com]
- 18. researchgate.net [researchgate.net]
- 19. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
how to minimize b-AP15 non-specific binding
Welcome to the technical support center for b-AP15. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound, with a particular focus on minimizing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as an inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), specifically ubiquitin C-terminal hydrolase 5 (UCHL5) and ubiquitin-specific peptidase 14 (USP14).[1][2][3] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to an accumulation of polyubiquitinated proteins and subsequent induction of apoptosis in cancer cells.[1][2][4]
Q2: Why does this compound exhibit non-specific binding?
A2: The chemical structure of this compound contains electrophilic α,β-unsaturated carbonyl motifs, which are Michael acceptors.[5] These reactive groups can covalently interact with nucleophilic residues, such as cysteine thiols, on a wide range of cellular proteins beyond its intended targets.[5] This reactivity is a primary reason for the observed off-target effects and non-specific binding.[5][6]
Q3: What are the known off-targets of this compound?
A3: Studies have shown that this compound can react with multiple cellular proteins in a non-specific manner.[5] While its primary targets are USP14 and UCHL5, its reactive nature allows it to form adducts with other proteins containing accessible cysteine residues.[5][6] One study using activity-based proteome profiling identified CIAPIN1 as a submicromolar covalent target of a this compound analog, VLX1570, leading to protein aggregation.[5] It has also been shown to inhibit the 20S proteasome with a potency equivalent to its inhibition of the 19S regulatory particles.[7][8]
Q4: Is this compound stable in solution?
A4: this compound has limited solubility and stability in aqueous solutions.[9] It is recommended to prepare solutions fresh for each experiment.[2] For in vivo studies, specific formulations with excipients like Kolliphor EL have been used to improve solubility and stability.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific signal in cellular assays (e.g., Western blot, immunofluorescence) | Non-specific binding of this compound to cellular proteins due to its reactive Michael acceptor motifs. | 1. Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and minimize incubation time to reduce off-target effects. Titrate the concentration to find the optimal balance between target inhibition and non-specific binding. 2. Co-incubation with a Reducing Agent: Co-incubate cells with a thiol-containing reducing agent like N-acetylcysteine (NAC) or glutathione (GSH) to scavenge reactive this compound molecules and reduce non-specific covalent modifications.[5] 3. Use of Blocking Agents: For in vitro assays like Western blotting, ensure proper blocking of the membrane with agents like Bovine Serum Albumin (BSA) or non-fat dry milk to minimize non-specific antibody binding.[10][11] |
| Unexpected cytotoxicity or effects on cell viability | Off-target effects leading to cellular stress and toxicity. This compound can induce proteotoxic stress, mitochondrial damage, and oxidative stress.[12][13] | 1. Perform Dose-Response and Time-Course Experiments: Carefully determine the IC50 value for your specific cell line and experimental conditions.[1] 2. Include Appropriate Controls: Use vehicle-only controls and consider a less reactive analog if available. 3. Assess Markers of Off-Target Effects: Monitor for markers of oxidative stress (e.g., ROS levels) and mitochondrial dysfunction to understand the cellular response to this compound.[12][13] |
| Inconsistent or variable experimental results | Instability of this compound in solution.[2][9] | 1. Prepare Fresh Solutions: Always prepare this compound solutions immediately before use.[2] 2. Proper Storage: Store the powdered compound at -20°C for long-term stability.[2] Solutions in DMSO can be stored at -20°C for up to 3 months.[14] 3. Solvent Considerations: Use high-quality, anhydrous DMSO for preparing stock solutions.[2] |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Assay/Cell Line | IC50 (µM) | Reference |
| 19S Proteasome DUB Activity (Ub-AMC cleavage) | 2.1 ± 0.411 | [2] |
| 19S Proteasome DUB Activity (Ub-AMC cleavage) | 16.8 ± 2.8 | [2] |
| 19S Regulatory Particle Deubiquitinase Activity | 15.2 | [7] |
| LNCaP Prostate Cancer Cells (48h) | 0.762 | [1] |
| 22Rv1 Prostate Cancer Cells (48h) | 0.858 | [1] |
| PC-3 Prostate Cancer Cells (48h) | 0.378 | [1] |
| DU145 Prostate Cancer Cells (48h) | 0.748 | [1] |
| WPMY-1 Normal Prostate Stromal Cells (48h) | 0.958 | [1] |
| Mantle Cell Lymphoma Cell Lines | 0.461 - 1.181 | [15] |
| MESOV Ovarian Cancer Cells (24h) | 0.3147 | [16] |
| SKOV3 Ovarian Cancer Cells (24h) | 0.3698 | [16] |
Key Experimental Protocol
Protocol: Co-incubation with N-acetylcysteine (NAC) to Reduce this compound-induced Oxidative Stress and Non-Specific Binding
This protocol is designed to mitigate the off-target effects of this compound by co-treating cells with the antioxidant and thiol-containing molecule, N-acetylcysteine (NAC).
Materials:
-
This compound (prepare fresh stock solution in DMSO)
-
N-acetylcysteine (NAC) (prepare fresh stock solution in sterile water or PBS, pH adjusted to 7.4)
-
Cell culture medium appropriate for your cell line
-
Cells of interest plated at the desired density
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh stock solution of NAC in sterile water or PBS. Adjust the pH to 7.4.
-
-
Pre-treatment with NAC (Optional but Recommended):
-
For some experimental setups, pre-incubating cells with NAC for 1-2 hours before adding this compound may be beneficial. A typical starting concentration for NAC is 5 mM.[1]
-
-
Co-treatment:
-
Dilute this compound and NAC to their final desired concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound and NAC.
-
Experimental Groups:
-
Vehicle control (medium with DMSO)
-
This compound alone
-
NAC alone
-
This compound + NAC
-
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Downstream Analysis: Following incubation, proceed with your intended downstream assays (e.g., cell viability assay, Western blot for protein ubiquitination, apoptosis assays).
Optimization:
-
The optimal concentration of NAC may vary between cell lines and experimental conditions. A concentration range of 1-10 mM is a good starting point for optimization.
-
The timing of NAC addition (pre-treatment vs. co-treatment) may also need to be optimized.
Visualizations
Caption: Mechanism of action of this compound, highlighting its primary targets and pathway to apoptosis.
Caption: A logical workflow for troubleshooting and minimizing non-specific binding of this compound.
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 4. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 7. Inhibitory Effect of this compound on the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of this compound on the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound CAS#: 1009817-63-3 [amp.chemicalbook.com]
- 15. The novel deubiquitinase inhibitor this compound induces direct and NK cell-mediated antitumor effects in human mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing b-AP15 Treatment for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deubiquitinase inhibitor b-AP15 to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a small molecule inhibitor of two deubiquitinases (DUBs), USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[1][2][3][4][5] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress, endoplasmic reticulum (ER) stress, and the generation of reactive oxygen species (ROS).[1][6] These cellular stresses activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways, leading to the activation of caspases (including caspase-3, -8, and -9) and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Q2: How do I determine the optimal concentration and duration of this compound treatment for my cell line?
A2: The optimal concentration and duration of this compound treatment are highly cell-line dependent. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and several time points (e.g., 6, 12, 24, and 48 hours). Assess cell viability using an MTS or CCK-8 assay and apoptosis induction using Annexin V/PI staining followed by flow cytometry. Refer to the data in Table 1 for IC50 values in various cell lines as a starting point.
Q3: My cells are not showing significant apoptosis after this compound treatment. What are the possible reasons?
A3: There are several potential reasons for a lack of apoptotic response:
-
Suboptimal Concentration/Duration: The concentration of this compound may be too low, or the treatment duration too short for your specific cell line. Refer to our troubleshooting guide for optimizing these parameters.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to this compound.
-
Compound Instability: this compound is unstable in solution; it is recommended to use freshly prepared solutions for each experiment.[7]
-
Incorrect Detection Method: Ensure that your apoptosis detection method is sensitive enough and that you are looking at the appropriate time points for the markers you are assessing.
Q4: Can I use this compound in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can have synergistic effects when combined with other anti-cancer drugs. For example, it has been shown to enhance DR5 activation-induced apoptosis.[6] However, combination therapies should be carefully optimized for concentration and timing of administration for each drug.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no apoptosis observed | Insufficient this compound concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). |
| Treatment time is too short. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell line is resistant to this compound. | Consider using a positive control cell line known to be sensitive to this compound. | |
| Degraded this compound solution. | Always prepare fresh this compound solutions immediately before use.[7] | |
| High background in Annexin V/PI staining | Mechanical stress during cell harvesting. | Use gentle cell scraping or a non-enzymatic cell dissociation solution. Avoid harsh vortexing. |
| Cells were overgrown before treatment. | Ensure cells are in the logarithmic growth phase and not confluent when starting the experiment. | |
| Inconsistent results between experiments | Variability in cell density at the time of treatment. | Standardize the cell seeding density for all experiments. |
| Inconsistent this compound solution preparation. | Prepare a fresh stock solution of this compound in a suitable solvent like DMSO and aliquot for single use to avoid freeze-thaw cycles. | |
| High levels of necrosis observed | This compound concentration is too high. | Lower the concentration of this compound to induce apoptosis rather than necrosis. |
| Late-stage apoptosis. | Analyze cells at earlier time points to detect early apoptotic events. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 48 | 0.762 | [1] |
| 22Rv1 | Prostate Cancer | 48 | 0.858 | [1] |
| PC-3 | Prostate Cancer | 48 | 0.378 | [1] |
| DU145 | Prostate Cancer | 48 | 0.748 | [1] |
| WPMY-1 | Prostate Stromal | 48 | 0.958 | [1] |
| P388 | Murine Leukemia | Not Specified | 0.05 | [5] |
| HSC2 | Human Oral Squamous Carcinoma | Not Specified | 0.094 | [5] |
| HL60 | Human Promyelocytic Leukemia | Not Specified | 0.13 | [5] |
| HCT-116 | Colon Carcinoma | Not Specified | ~0.8 | [5] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol is adapted from studies utilizing this compound to induce apoptosis.[1]
Materials:
-
This compound (prepare fresh stock solution in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined duration.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Western Blot Analysis of PARP Cleavage
This protocol provides a method to detect the cleavage of PARP, a hallmark of caspase-dependent apoptosis, following this compound treatment.[1]
Materials:
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system. The full-length PARP will appear at ~116 kDa and the cleaved fragment at ~89 kDa.
-
Probe for the loading control to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for optimizing this compound treatment.
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Oxidative Stress Induced by the Deubiquitinase Inhibitor this compound Is Associated with Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Solubility of b-AP15 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of b-AP15 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), specifically targeting ubiquitin C-terminal hydrolase 5 (UCHL5) and ubiquitin-specific peptidase 14 (USP14).[1][2] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, which in turn induces proteotoxic stress, leading to cell cycle arrest and apoptosis.[3][4] It has shown anti-tumor activity in various cancer models.[2][5]
Q2: Why is the solubility of this compound a concern in experiments?
A2: this compound is a hydrophobic molecule with poor aqueous solubility.[6] This characteristic can lead to precipitation when preparing stock solutions or diluting it into aqueous cell culture media or buffers, potentially leading to inaccurate dosing and unreliable experimental results.[3][7]
Q3: What is the recommended solvent for dissolving this compound?
A3: The most commonly used and recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][3][4][6] It is practically insoluble in water and ethanol.[1]
Q4: What is the maximum recommended concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%. Many researchers recommend a final concentration of 0.1% or less to minimize any potential effects on cell viability and function. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Troubleshooting Guides
Issue 1: Precipitation observed when preparing this compound stock solution in DMSO.
Possible Cause:
-
Low-quality or hydrated DMSO: DMSO is hygroscopic and can absorb moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds like this compound.[1]
-
Incorrect solvent: Using solvents other than high-purity, anhydrous DMSO may result in poor solubility.
-
Concentration too high: Attempting to prepare a stock solution at a concentration exceeding its solubility limit in DMSO.
Solutions:
-
Use fresh, high-purity, anhydrous DMSO. Store DMSO in small, tightly sealed aliquots to prevent moisture absorption.
-
Warm the solution: Gently warming the solution up to 37°C can aid in dissolution.[7]
-
Sonication: Use a sonicator bath to help break down any small particles and facilitate dissolution.[3]
-
Prepare a lower concentration stock solution: If precipitation persists, try preparing a stock solution at a lower concentration.
Issue 2: Precipitation occurs when diluting the this compound DMSO stock solution into aqueous cell culture media.
Possible Cause:
-
Rapid dilution: Adding a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to rapidly precipitate out of solution.[3]
-
Low temperature of media: Using cold media can decrease the solubility of this compound.
-
High final concentration of this compound: The desired final concentration may exceed the solubility of this compound in the final aqueous solution, even with a small percentage of DMSO.
Solutions:
-
Stepwise (serial) dilution: Instead of a single large dilution, perform a series of intermediate dilutions. First, dilute the concentrated DMSO stock into a smaller volume of pre-warmed (37°C) cell culture media, vortexing or gently pipetting to mix. Then, further dilute this intermediate solution to the final desired concentration.[3]
-
Pre-warm media: Always use cell culture media that has been pre-warmed to 37°C.[3]
-
Increase final DMSO concentration (with caution): If precipitation is persistent and the experimental design allows, a slightly higher final DMSO concentration (up to 0.5%) may be used. However, it is critical to run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Visual inspection: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, consider preparing a fresh solution with the troubleshooting steps above.
Issue 3: Inconsistent or unexpected experimental results.
Possible Cause:
-
Precipitation of this compound: If the compound has precipitated, the actual concentration in solution will be lower than the calculated concentration, leading to a diminished or variable biological effect.[8]
-
Degradation of this compound: this compound solutions may be unstable over time.[9] It is recommended to use freshly prepared solutions for optimal results.[9]
-
DMSO toxicity: High concentrations of DMSO can be toxic to cells, masking the specific effects of this compound.
Solutions:
-
Confirm solubility: Before starting an experiment, visually confirm that this compound is fully dissolved in the final working solution.
-
Use fresh dilutions: Prepare working dilutions of this compound from the DMSO stock immediately before each experiment.
-
Proper storage of stock solution: Aliquot the this compound DMSO stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Stock solutions in DMSO are generally stable for up to 3 months when stored at -20°C.[7]
-
Include appropriate controls: Always include a vehicle control (DMSO in media) and untreated controls to differentiate between compound-specific effects and solvent effects.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | Up to 48 mg/mL (114.45 mM)[1] | Sonication and fresh, anhydrous DMSO are recommended for optimal dissolution.[1][3] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 419.39 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 419.39 g/mol = 0.00419 g = 4.19 mg
-
-
Weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3][7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
Protocol 2: Serial Dilution of this compound for a Cell Viability Assay (e.g., MTT Assay)
Objective: To prepare a series of working concentrations of this compound in cell culture media with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Prepare an intermediate high-concentration working solution:
-
To achieve a final DMSO concentration of 0.1%, the initial dilution from the 100% DMSO stock should be 1:1000.
-
For a highest final concentration of 10 µM this compound, you will need a 10 mM stock.
-
Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100 in pre-warmed media. For example, add 2 µL of 10 mM this compound stock to 198 µL of media. Mix well by gentle pipetting.
-
-
Perform serial dilutions in cell culture media:
-
From the 100 µM intermediate solution, perform serial dilutions to obtain the desired lower concentrations. For example, for a 2-fold serial dilution:
-
Add 100 µL of media to several wells of a 96-well plate.
-
Add 100 µL of the 100 µM this compound solution to the first well and mix well. This gives you a 50 µM solution.
-
Transfer 100 µL from the 50 µM well to the next well containing 100 µL of media and mix. This gives you a 25 µM solution.
-
Continue this process to generate the desired range of concentrations.
-
-
-
Add to cells:
-
Add the desired volume of each final this compound dilution to your cells that are seeded in a 96-well plate. Ensure the final volume in each well is consistent.
-
-
Vehicle Control:
-
Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound, ensuring the final DMSO concentration is 0.1%.
-
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.
Caption: General workflow for handling this compound to minimize solubility issues.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | DUB | Apoptosis | TargetMol [targetmol.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
- 6. ubpbio.com [ubpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
b-AP15 high molecular weight complex formation issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deubiquitinase (DUB) inhibitor, b-AP15. The information provided addresses common issues related to high molecular weight (HMW) complex formation and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of deubiquitinating enzymes (DUBs), primarily targeting USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[1][2][3][4][5][6] By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress and subsequent cell death.[5][6][7] However, a significant aspect of its mechanism involves the formation of high molecular weight (HMW) protein complexes, which is linked to its cytotoxic effects.[8][9][10]
Q2: Why does this compound induce the formation of high molecular weight (HMW) protein complexes?
A2: The chemical structure of this compound contains electrophilic Michael acceptor motifs.[10] These reactive sites can non-specifically cross-link with various cellular proteins, leading to the formation of HMW complexes and protein aggregation.[8][9][10][11] This is not limited to its intended DUB targets and contributes to its overall cellular toxicity.[8][10]
Q3: Is the HMW complex formation by this compound a specific or off-target effect?
A3: Proteomic studies have shown that this compound and its analogue, VLX1570, react with a wide range of cellular proteins beyond USP14 and UCHL5.[8][9][10] Therefore, the formation of HMW complexes is largely considered a result of non-specific, off-target protein aggregation and cross-linking.[8][9][10][11] This promiscuity is thought to be a contributing factor to the dose-limiting toxicities observed with similar compounds in clinical trials.[10]
Q4: What are the downstream cellular consequences of this compound treatment?
A4: Treatment with this compound leads to several downstream effects, including:
-
Induction of proteotoxic stress and the unfolded protein response (UPR).[7]
-
Mitochondrial dysfunction and decreased oxidative phosphorylation.[1][7]
-
Inhibition of aggresome formation, a protective mechanism against protein aggregates, leading to enhanced cytotoxicity.[12]
Q5: How does the in-cell potency of this compound compare to its in-vitro activity?
A5: this compound often exhibits higher potency in cellular assays compared to in-vitro enzymatic assays against its purified DUB targets.[10] This discrepancy has been attributed to factors such as rapid cell uptake and intracellular accumulation of the compound.[14]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on HMW complex formation.
| Problem | Potential Cause | Suggested Solution |
| Unexpected or Excessive High Molecular Weight (HMW) Smearing on Western Blot | Non-specific protein cross-linking due to the reactive nature of this compound. | - Co-incubate your cells or cell lysates with a thiol-containing reducing agent such as dithiothreitol (DTT) or glutathione (GSH) to quench the reactive Michael acceptors on this compound.[8][10] - Titrate the concentration of this compound to the lowest effective dose for your experimental goals. - Reduce the incubation time with this compound. |
| Loss of Protein Solubility and Precipitation | This compound-induced protein aggregation. | - Optimize buffer conditions by adjusting pH and ionic strength.[15][16] - Consider adding solubility-enhancing agents like glycerol or non-denaturing detergents to your lysis buffer.[15][16][17] - Perform experiments at a lower temperature to potentially reduce the rate of aggregation.[15][16] - Maintain a lower protein concentration during lysis and subsequent steps.[16] |
| Inconsistent or No Observable Effect of this compound | - Compound Instability: this compound may degrade over time. - Cell Line Resistance: Certain cell lines may be less sensitive to this compound. - Incorrect Dosage: The concentration of this compound may be too low. | - Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately.[5][13] - Verify the sensitivity of your cell line to this compound using a cell viability assay (e.g., MTT or CellTiter-Glo). - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| High Background or Non-specific Bands on Western Blot for Ubiquitinated Proteins | Accumulation of a wide range of polyubiquitinated proteins due to proteasome inhibition. | - Use highly specific antibodies for the type of ubiquitin linkage you are interested in (e.g., K48- or K63-specific antibodies). - Optimize antibody concentrations and washing steps during the Western blot procedure. - Ensure complete transfer of high molecular weight proteins to the membrane. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 for 19S Proteasome DUB Activity (Ub-AMC cleavage) | 2.1 ± 0.411 µM | Purified 19S proteasomes (5 nM) | [4] |
| IC50 for 19S Proteasome DUB Activity (Ub-AMC cleavage) | 16.8 ± 2.8 µM | Not specified | [4] |
| IC50 for Deubiquitinase Activities of 19S Regulatory Particles | 15.2 µM | Enzymatic assay | [18] |
| IC50 for PALAME-activated 20S Proteasome | 26 µM | Enzymatic assay | [18] |
| IC50 for UbG76V-YFP Reporter Accumulation | 0.8 µM | HCT-116 cells | [5] |
Experimental Protocols
Protocol 1: Detection of this compound-Induced High Molecular Weight (HMW) Protein Complexes by Western Blot
-
Cell Treatment:
-
Plate cells (e.g., HeLa or HCT-116) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for the specified time (e.g., 2-4 hours).
-
For a negative control to prevent HMW complex formation, co-incubate a set of cells with this compound and a reducing agent like 10 mM DTT or 10 mM GSH.[8][10]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel (a gradient gel, e.g., 4-15%, is recommended to resolve a wide range of molecular weights).
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., anti-USP14, anti-UCHL5, or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Observe for the appearance of a smear or bands at higher molecular weights in the this compound-treated samples compared to the control and DTT/GSH co-treated samples.
-
Visualizations
References
- 1. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ubpbio.com [ubpbio.com]
- 7. The deubiquitinase inhibitor this compound induces strong proteotoxic stress and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs. — Oxford-GSK Institute of Molecular and Computational Medicine [imcm.ox.ac.uk]
- 12. Proteasome inhibitor this compound induces enhanced proteotoxicity by inhibiting cytoprotective aggresome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | DUB | Apoptosis | TargetMol [targetmol.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. utsouthwestern.edu [utsouthwestern.edu]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Refining b-AP15 Dosage for Reduced Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the deubiquitinase inhibitor b-AP15 in in vivo experimental models. The information is curated to help refine dosage strategies, mitigate toxicity, and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in vivo?
A1: The optimal starting dose for this compound can vary depending on the animal model, tumor type, and administration route. However, based on published studies, a common starting dose is in the range of 2.5 mg/kg to 5 mg/kg.[1][2][3][4] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific experimental setup.
Q2: What are the common signs of this compound-induced toxicity in vivo?
A2: Common signs of toxicity include weight loss, lethargy, and ruffled fur. In some cases, severe toxicity affecting vital organs has been reported.[5][6] A structural analog of this compound, VLX1570, was put on clinical hold due to dose-limiting toxicities, highlighting the potential for severe adverse effects.[7][8] Careful monitoring of animal health is essential throughout the treatment period.
Q3: What is the underlying mechanism of this compound-induced toxicity?
A3: The toxicity of this compound is linked to its chemical structure, which contains electrophilic Michael acceptor motifs.[7] This allows the compound to react non-specifically with multiple cellular proteins, leading to the formation of high molecular weight protein complexes and proteotoxic stress.[7][9][10] This off-target activity can induce mitochondrial dysfunction and oxidative stress, contributing to cellular damage.[10][11]
Q4: How can I reduce the in vivo toxicity of this compound?
A4: Several strategies can be employed to mitigate this compound toxicity:
-
Dosage and Schedule Optimization: Instead of daily administration, consider intermittent dosing schedules, such as a 2-days-on, 2-days-off or a 1-day-on, 3-days-off schedule.[3]
-
Co-administration with Antioxidants: The use of antioxidants like N-acetyl-L-cysteine (NAC) or glutathione (GSH) can help scavenge reactive oxygen species (ROS) induced by this compound and reduce apoptosis.[7][12]
-
Formulation Improvement: this compound has poor aqueous solubility, often requiring formulations with agents like Kolliphor EL, which can cause hypersensitivity reactions.[13] Exploring alternative, safer formulations may reduce vehicle-related toxicity.
Q5: Is this compound effective against bortezomib-resistant tumors?
A5: Yes, several studies have shown that this compound can overcome resistance to the proteasome inhibitor bortezomib.[6][7][14] This suggests that targeting deubiquitinases is a viable strategy for tumors that have developed resistance to 20S proteasome inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant weight loss (>15%) in treated animals. | Dose is too high or administration is too frequent. | Reduce the dose of this compound. Switch to an intermittent dosing schedule. Monitor animal weight daily. |
| No observable anti-tumor effect. | Dose is too low. Poor bioavailability of the formulation. The tumor model is insensitive to DUB inhibition. | Perform a dose-escalation study to determine the MTD and optimal effective dose. Ensure proper formulation and administration of this compound. Confirm the expression and activity of USP14 and UCHL5 in your tumor model. |
| High variability in tumor response between animals. | Inconsistent drug administration. Heterogeneity of the tumor xenografts. | Ensure accurate and consistent dosing for all animals. Increase the number of animals per group to account for biological variability. |
| Precipitation of this compound during formulation. | Poor solubility of the compound. | Prepare the formulation fresh before each use. Consider using a formulation with improved solubility, such as one containing PEG400 and a lower concentration of Kolliphor EL.[13] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Different Cancer Models
| Cancer Model | Animal Strain | This compound Dose and Schedule | Outcome | Reference |
| FaDu squamous carcinoma | SCID mice | 5 mg/kg | Significant antitumor activity | [1] |
| HCT-116 colon carcinoma | Mice | 5 mg/kg | Significantly delayed tumor onset | [1] |
| Lewis lung carcinoma | C57BL/6J mice | 2.5 mg/kg (2-d-on, 2-d-off) | Significantly inhibited tumor growth | [3] |
| 4T1 orthotopic breast carcinoma | BALB/c mice | 2.5 mg/kg (1-d-on, 3-d-off) | Significantly inhibited tumor growth and reduced pulmonary metastases | [3] |
| Multiple Myeloma (MM.1S) | Mice | 4 mg/kg (daily for 14 days) | Marked reduction in tumor growth and prolonged survival | [6] |
| PC-3 prostate cancer | Nude mice | Not specified | Strikingly reduced tumor size and weight | [5] |
| SKOV3 ovarian cancer | Nude mice | 2.5 or 5.0 mg/kg (daily for 3 weeks) | Significantly decreased tumor size and weight in a dose-dependent manner | [4] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol is a general guideline and should be adapted based on the specific experimental design.
-
Preparation of this compound Formulation:
-
Due to its poor aqueous solubility, this compound is often formulated in a vehicle containing DMSO and a surfactant like Kolliphor EL. A common formulation is 5% Kolliphor EL.[13]
-
Alternatively, a formulation with 5% PEG400/1% Kolliphor EL has been used for the this compound analog VLX1570 to improve solubility and potentially reduce toxicity.[13]
-
Dissolve this compound in DMSO first, then add Kolliphor EL and/or PEG400, and finally the aqueous component (e.g., saline or PBS) with gentle mixing.
-
Crucially, prepare the formulation fresh before each administration to avoid precipitation. [3]
-
-
Administration:
-
This compound can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
The volume of injection should be calculated based on the animal's body weight.
-
-
Monitoring:
-
Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and overall health status.
-
Measure tumor volume regularly (e.g., every other day) using calipers.
-
Protocol 2: Assessment of In Vivo Toxicity
-
Body Weight: Record the body weight of each animal before the start of treatment and at regular intervals throughout the study.
-
Clinical Observations: Observe the animals for any signs of distress, such as lethargy, ruffled fur, or changes in posture.
-
Organ Function: At the end of the study, collect blood samples for analysis of serum creatinine, hemoglobin, and bilirubin levels to assess kidney and liver function.[6]
-
Histopathology: Collect major organs (liver, kidney, heart, lungs, spleen) for histopathological analysis to identify any treatment-related tissue damage.
Visualizations
Caption: Mechanism of action of this compound leading to cellular stress and apoptosis.
Caption: Key signaling pathways affected by this compound.
Caption: Troubleshooting workflow for in vivo this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative Stress Induced by the Deubiquitinase Inhibitor this compound Is Associated with Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
challenges with b-AP15 in long-term cell culture
Welcome to the technical support center for b-AP15. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the long-term use of this compound in cell culture. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the 19S proteasome-associated deubiquitinases (DUBs), specifically targeting USP14 and UCHL5.[1][2] Its primary mechanism involves blocking the removal of ubiquitin from proteins destined for proteasomal degradation. This leads to the accumulation of polyubiquitinated proteins, inducing proteotoxic stress, which can trigger cell cycle arrest and apoptosis.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: this compound contains an α,β-unsaturated carbonyl motif, which can react with cellular nucleophiles, leading to off-target effects.[5] It has been shown to react with multiple cellular proteins in a nonspecific manner, forming high molecular weight protein complexes.[5][6] This can contribute to its cytotoxicity.[5][6] Additionally, mitochondrial dysfunction and induction of oxidative stress have been proposed as alternative or complementary mechanisms of action.[4][7]
Q3: Is this compound stable in cell culture medium?
A3: The compound is known to be unstable in solutions, and it is recommended to freshly prepare it for each experiment.[8] Long-term stability in aqueous culture medium can be a concern, potentially leading to reduced activity over time.
Q4: Can cells develop resistance to this compound?
A4: Studies have shown that long-term continuous exposure to this compound can lead to the development of modest drug resistance (approximately 2-fold).[1] This resistance may be associated with altered glutathione (GSH) metabolism.[1] However, the development of high-level resistance appears to be limited.[9]
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of this compound on my cells.
-
Possible Cause 1: Compound Instability.
-
Possible Cause 2: Low Solubility.
-
Solution: this compound has low aqueous solubility.[1] Ensure the compound is fully dissolved in DMSO before diluting in culture medium. Sonication may be recommended for the initial DMSO stock.[11] When diluting into aqueous medium, pre-warming both the stock and the medium to 37°C can help prevent precipitation.[11]
-
-
Possible Cause 3: Cell-Type Specific Sensitivity.
Problem 2: Excessive and rapid cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Off-Target Effects and Non-specific Toxicity.
-
Solution: this compound can induce non-specific toxicity due to its reactive chemical structure, leading to the formation of high molecular weight protein aggregates.[5][6] Consider co-incubation with a thiol-reducing agent like N-acetyl-L-cysteine (NAC) or glutathione (GSH) to mitigate some of the off-target effects and non-specific cytotoxicity.[5][6]
-
-
Possible Cause 2: Cell Cycle Dependence.
Problem 3: Difficulty in interpreting long-term colony formation assay results.
-
Possible Cause: Evasion and Re-entry into the Cell Cycle.
-
Solution: Some cells may evade the initial cytotoxic effects of this compound and remain in a non-proliferative state. These cells can later re-enter the cell cycle and form colonies once the compound is removed or degrades.[1] When performing clonogenic assays, consider continuous exposure to this compound if the experimental design allows, or perform multiple treatment cycles to account for this phenomenon.[9]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines (48h exposure)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LNCaP | Prostate Cancer | 0.762 | [3] |
| 22Rv1 | Prostate Cancer | 0.858 | [3] |
| PC-3 | Prostate Cancer | 0.378 | [3] |
| DU145 | Prostate Cancer | 0.748 | [3] |
| WPMY-1 | Normal Prostate Stromal | 0.958 | [3] |
| HCT-116 | Colon Carcinoma | ~0.8 (for reporter accumulation) | [2] |
| Purified 19S proteasomes | (in vitro assay) | 2.1 ± 0.411 | [8] |
| Purified 19S proteasomes | (in vitro assay) | 16.8 ± 2.8 | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0-5 µM) for the desired duration (e.g., 24, 48, 72 hours).[3] Include a DMSO-only control.
-
Add MTT solution (final concentration 0.45-0.5 mg/ml) to each well and incubate for 4 hours at 37°C.[1][11]
-
Gently remove the medium and dissolve the formazan crystals in DMSO or a 10% SDS/10 mM HCl solution.[1][11]
-
Measure the absorbance at 540 nm with a reference wavelength of 650 nm.[1]
2. Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.[3]
3. Western Blot for Ubiquitinated Proteins
-
Treat cells with this compound (e.g., 0-2 µM) for a specified time (e.g., 24 hours).[3]
-
Lyse the cells in a suitable lysis buffer containing protease and DUB inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody against ubiquitin (to detect total ubiquitinated proteins) or specific ubiquitin linkages (e.g., K48-linkage).[3]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Analysis of determinants for in vitro resistance to the small molecule deubiquitinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ubpbio.com [ubpbio.com]
- 11. This compound | DUB | Apoptosis | TargetMol [targetmol.com]
improving the therapeutic window of b-AP15
Welcome to the technical support center for b-AP15. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide clarity on experimental protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the 19S proteasome deubiquitinases (DUBs), specifically targeting ubiquitin C-terminal hydrolase 5 (UCHL5) and ubiquitin-specific peptidase 14 (USP14).[1][2][3][4] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins targeted for degradation, leading to an accumulation of polyubiquitinated proteins.[1][4] This disrupts proteasome function, induces proteotoxic stress, and subsequently triggers cell cycle arrest and apoptosis in cancer cells.[1][2][3][5]
Q2: I am observing lower than expected cytotoxicity with this compound. What are the possible reasons?
A2: Several factors could contribute to lower than expected cytotoxicity:
-
Compound Instability: this compound is known to be unstable in solution.[4] It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound has poor aqueous solubility.[6] Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO, before further dilution in cell culture media. Precipitation of the compound will significantly reduce its effective concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The IC50 values can range from nanomolar to micromolar concentrations depending on the cell type.[7][8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Cell Density: High cell density can sometimes reduce the apparent cytotoxicity of a compound. Ensure consistent cell seeding densities across experiments.
-
Serum Interactions: Components in fetal bovine serum (FBS) can potentially interact with and reduce the effective concentration of this compound.[9] If you suspect this is an issue, you can try reducing the serum concentration during the treatment period, if compatible with your cell line's health.
Q3: My Western blot for polyubiquitinated proteins shows a weak signal after this compound treatment. How can I improve this?
A3: To enhance the detection of polyubiquitinated proteins:
-
Optimize Treatment Conditions: Ensure you are using an effective concentration of this compound and an appropriate treatment duration. A time-course experiment (e.g., 2, 4, 6, 8 hours) can help identify the optimal time point for maximal accumulation of polyubiquitinated proteins.
-
Use Proteasome Inhibitor as a Positive Control: Including a well-characterized proteasome inhibitor like bortezomib or MG132 as a positive control will help validate your experimental setup and antibody performance.
-
Lysis Buffer Composition: Use a lysis buffer containing a potent DUB inhibitor, such as N-ethylmaleimide (NEM), to prevent deubiquitination during sample preparation.
-
Antibody Selection: Use a high-quality antibody specifically validated for the detection of polyubiquitin chains (e.g., anti-K48 or anti-K63 specific antibodies, or a broad-spectrum anti-ubiquitin antibody).
-
Enrichment of Ubiquitinated Proteins: For very low abundance ubiquitinated proteins, consider an enrichment step using ubiquitin-binding domains (UBDs) or affinity purification of His-tagged ubiquitin.[10]
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: Yes, the chemical structure of this compound contains α,β-unsaturated carbonyls, which are Michael acceptors.[11][12] These reactive motifs can non-specifically interact with nucleophilic residues, such as cysteine thiols, on various cellular proteins, leading to off-target effects and potential toxicity.[11][12] This can result in the formation of high molecular weight protein complexes and contribute to cellular stress.[11][12]
Q5: What are the advantages of using the this compound analog, VLX1570?
A5: VLX1570 was developed as an analog of this compound with improved pharmaceutical properties.[6][13] Key advantages include:
-
Enhanced Solubility: VLX1570 has better aqueous solubility compared to this compound, which can lead to more consistent results and easier formulation for in vivo studies.[6][13]
-
Improved Potency: In some studies, VLX1570 has demonstrated greater potency than this compound in inhibiting proteasome DUB activity and inducing cancer cell death.[6][14][15]
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Assay Results
This guide provides a systematic approach to troubleshooting common issues encountered during cell viability assays with this compound.
Caption: Troubleshooting workflow for unexpected cell viability results.
Guide 2: Improving the Therapeutic Window of this compound
This section provides strategies to enhance the therapeutic index of this compound in your experimental models.
1. Analog Development:
The use of this compound analogs with improved properties is a primary strategy. VLX1570, for instance, offers enhanced solubility and potency.[6][13]
| Compound | IC50 (Ub-AMC cleavage) | Key Advantages | Reference |
| This compound | 16.8 ± 2.8 µM | - | [4] |
| VLX1570 | 13.0 ± 2.7 µM | Improved solubility and potency | [6] |
2. Combination Therapies:
Combining this compound with other anti-cancer agents can lead to synergistic effects, potentially allowing for lower, less toxic doses of each drug.
| Combination Agent | Cancer Type | Observed Effect | Reference |
| Suberoylanilide hydroxamic acid (SAHA) | Multiple Myeloma | Synergistic anti-myeloma activity | [3] |
| Lenalidomide | Multiple Myeloma | Synergistic anti-myeloma activity | [3] |
| Dexamethasone | Multiple Myeloma | Synergistic anti-myeloma activity | [3] |
| Cisplatin | Urothelial Carcinoma | Overcomes cisplatin resistance | [16] |
| Tanespimycin (HSP90 inhibitor) | Lung Cancer | Synergistic antitumor effects via ROS accumulation |
3. Addressing Resistance Mechanisms:
Understanding and overcoming resistance to this compound is crucial for its long-term efficacy.
| Resistance Mechanism | Mitigation Strategy | Reference |
| Altered Glutathione (GSH) Metabolism | Co-treatment with buthionine sulphoximine (BSO) to deplete GSH | [17] |
| Cell Cycle Dependence | Target non-cycling cells with complementary therapies | [17] |
Experimental Protocols
Protocol 1: Cell Viability (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first add the solubilization solution and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Polyubiquitinated Proteins
-
Cell Treatment: Treat cells with the desired concentration of this compound or a positive control (e.g., bortezomib) for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail and 10 mM N-ethylmaleimide (NEM).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a low-percentage polyacrylamide gel (e.g., 4-12% gradient gel) to resolve high molecular weight proteins.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Signaling Pathways and Workflows
This compound Induced Apoptosis Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
This compound and Cell Cycle Arrest
References
- 1. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel deubiquitinase inhibitor this compound induces direct and NK cell-mediated antitumor effects in human mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Ubiquitinated Proteins [labome.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The UCHL5 inhibitor this compound overcomes cisplatin resistance via suppression of cancer stemness in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of determinants for in vitro resistance to the small molecule deubiquitinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: b-AP15 Versus Bortezomib in Proteasome Inhibition
In the landscape of cancer therapeutics, the ubiquitin-proteasome system (UPS) has emerged as a critical target. Bortezomib, a first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and mantle cell lymphoma. However, the advent of novel agents such as b-AP15, which targets the proteasome through a distinct mechanism, presents new therapeutic possibilities and warrants a detailed comparison for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the mechanisms of action of this compound and bortezomib, supported by experimental data.
Differentiated Mechanisms of Proteasome Inhibition
Bortezomib and this compound both disrupt proteasome function, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. However, they achieve this through distinct molecular interactions within the 26S proteasome complex.
Bortezomib , a dipeptidyl boronic acid, acts as a reversible inhibitor of the 20S catalytic core of the proteasome.[1][2] Specifically, the boron atom in bortezomib binds to the active site threonine residue of the β5 subunit, thereby inhibiting its chymotrypsin-like activity, which is crucial for protein degradation.[1][3] While it can also inhibit the β1 and β2 subunits at higher concentrations, its primary therapeutic effect is attributed to β5 inhibition.[3][4]
This compound , a small molecule inhibitor, targets the 19S regulatory particle of the proteasome by inhibiting the activity of two deubiquitinating enzymes (DUBs): ubiquitin C-terminal hydrolase 5 (UCHL5) and ubiquitin-specific peptidase 14 (USP14).[5][6] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from protein substrates, leading to their accumulation and ultimately blocking their entry into the 20S catalytic core for degradation.[5][7] This mechanism is distinct from the direct inhibition of the proteolytic sites targeted by bortezomib. Some studies also suggest that this compound may have additional effects, including the potential to inhibit the 20S proteasome directly at higher concentrations.[8]
Comparative Efficacy and Cellular Responses
The differing mechanisms of action of this compound and bortezomib translate to distinct cellular and physiological responses.
Cytotoxicity
Both agents exhibit potent cytotoxic effects across a range of cancer cell lines. However, this compound has demonstrated efficacy in bortezomib-resistant multiple myeloma cells, suggesting its potential as a therapeutic option for patients who have developed resistance to conventional proteasome inhibitors.[7]
| Compound | Cell Line | IC50 | Reference |
| This compound | HCT116 | 0.58 µM | [9] |
| Bortezomib | HCT116 | >10-fold lower than this compound | [9] |
| This compound | KMS-11 (Multiple Myeloma) | ~100 nM | [10] |
| Bortezomib | KMS-11 (Multiple Myeloma) | ~50 nM | [11] |
Table 1: Comparative IC50 Values for this compound and Bortezomib. This table presents a summary of the half-maximal inhibitory concentrations (IC50) for this compound and bortezomib in different cancer cell lines as reported in the literature.
Accumulation of Polyubiquitinated Proteins
A hallmark of proteasome inhibition is the accumulation of polyubiquitinated proteins. Studies have shown that this compound induces a more robust and higher molecular weight accumulation of these proteins compared to bortezomib.[10][12] This is consistent with its mechanism of inhibiting the removal of ubiquitin chains prior to substrate degradation.
Induction of Apoptosis
Both drugs are potent inducers of apoptosis. However, the kinetics of apoptosis induction differ. This compound has been reported to elicit a more rapid activation of caspases, key executioners of apoptosis, compared to bortezomib.[13]
Oxidative and Endoplasmic Reticulum (ER) Stress
Inhibition of the proteasome leads to the accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and causing ER stress. Both this compound and bortezomib induce ER stress, as evidenced by the upregulation of markers such as GRP78 and CHOP.[14][15] However, some studies suggest that this compound induces a stronger chaperone and oxidative stress response than bortezomib.[12][16] The induction of oxidative stress by this compound appears to be linked to mitochondrial dysfunction.[12][17]
| Cellular Response | This compound | Bortezomib | References |
| Polyubiquitinated Protein Accumulation | Higher levels and higher molecular weight conjugates | Lower levels compared to this compound | [10][12] |
| Apoptosis Induction (Caspase Activation) | More rapid | Slower kinetics | [13] |
| Oxidative Stress | Strong induction, linked to mitochondrial damage | Induces oxidative stress | [12][17] |
| ER Stress | Potent inducer | Potent inducer | [14][15] |
Table 2: Comparison of Cellular Responses to this compound and Bortezomib. This table summarizes the key differences in the cellular responses elicited by this compound and bortezomib.
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the experimental approaches used to study these drugs, the following diagrams are provided.
Caption: Mechanism of action of Bortezomib.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for comparison.
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound or bortezomib for 24-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blot for Polyubiquitinated Proteins and ER Stress Markers
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 4-15% gradient SDS-PAGE gel and transfer to a PVDF membrane. For high molecular weight ubiquitinated proteins, a lower percentage gel and optimized transfer conditions are recommended.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ubiquitin, phospho-IRE1α (Ser724), or CHOP overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay (Fluorometric)
-
Cell Lysis: Prepare cell lysates from treated and control cells as described for Western blotting.[1]
-
Assay Reaction: In a 96-well black plate, mix cell lysate with a reaction buffer containing a caspase-specific fluorogenic substrate (e.g., DEVD-AFC for caspase-3/7).[1][18]
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~400 nm and an emission of ~505 nm using a fluorometric plate reader at multiple time points.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to caspase activity.
Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound or bortezomib.[5]
-
DCFH-DA Staining: Wash the cells and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[5][6]
-
Imaging and Quantification: Wash the cells again to remove excess probe. Acquire fluorescent images using a fluorescence microscope (Ex/Em ~488/525 nm). For quantification, lyse the cells and measure the fluorescence intensity in a plate reader.[2][5]
Conclusion
This compound and bortezomib represent two distinct strategies for targeting the proteasome in cancer therapy. While both effectively induce apoptosis, their different mechanisms of action result in varied cellular responses. The ability of this compound to overcome bortezomib resistance and its potent induction of proteotoxic and oxidative stress highlight its potential as a valuable therapeutic agent. Further research and clinical investigation are warranted to fully elucidate the therapeutic window and optimal applications for each of these compounds, both as monotherapies and in combination regimens. This guide provides a foundational comparison to aid researchers in designing and interpreting studies involving these important proteasome inhibitors.
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 3. ubpbio.com [ubpbio.com]
- 4. abcam.com [abcam.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 8. Item - Studies of this compound : a novel inhibitor of proteasome deubiquitinase activity - Karolinska Institutet - Figshare [openarchive.ki.se]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative Stress Induced by the Deubiquitinase Inhibitor this compound Is Associated with Mitochondrial Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasomal deubiquitinating enzyme USP14/UCHL5 inhibitor bAP15 suppresses endoplasmic reticulum stress-mediated apoptosis and tumor growth in human chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bortezomib inhibits PKR-like endoplasmic reticulum (ER) kinase and induces apoptosis via ER stress in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
A Comparative Guide to b-AP15 and VLX1570: Potent Deubiquitinase Inhibitors with Complex Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two structurally related deubiquitinase (DUB) inhibitors, b-AP15 and VLX1570. Both compounds have garnered significant interest in cancer research for their ability to target the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation and cellular homeostasis. This guide synthesizes preclinical and clinical data to offer a comprehensive overview of their mechanisms of action, efficacy, and limitations, supported by experimental data and detailed methodologies.
Introduction to this compound and VLX1570
The ubiquitin-proteasome system is a pivotal regulator of cellular processes, and its dysregulation is a hallmark of many cancers. Deubiquitinases (DUBs) are key components of the UPS, responsible for removing ubiquitin from proteins, thereby rescuing them from degradation. The inhibition of DUBs has emerged as a promising therapeutic strategy to induce the accumulation of misfolded or regulatory proteins, leading to cancer cell death.
This compound was identified as a potent inhibitor of two 19S proteasome-associated DUBs, ubiquitin-specific peptidase 14 (USP14) and ubiquitin C-terminal hydrolase 5 (UCHL5).[1][2][3] VLX1570 is a structural analog of this compound, developed to improve upon its parent compound's potency and solubility.[4] Both molecules, however, possess α,β-unsaturated carbonyl moieties, also known as Michael acceptors, which contribute to a complex biological profile characterized by both specific DUB inhibition and off-target reactivity.[5][6]
Mechanism of Action: A Tale of Two Activities
Initially, this compound and VLX1570 were primarily characterized as inhibitors of USP14 and UCHL5.[1][7] By blocking these DUBs, they prevent the trimming of ubiquitin chains from proteins destined for the proteasome, leading to an accumulation of polyubiquitinated proteins.[5][8] This "clogging" of the proteasome induces significant cellular stress, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis.[9][10]
However, a growing body of evidence reveals a less specific mechanism of action. The Michael acceptor motifs in this compound and VLX1570 can react with a broad range of cellular nucleophiles, particularly cysteine residues in various proteins.[5][6] This leads to the formation of high molecular weight protein complexes and aggregates, contributing to generalized cellular toxicity.[6][11] A proteomic study identified CIAPIN1 as a potent covalent target of VLX1570, and its aggregation is thought to contribute to the observed cytotoxicity.[5][6] This non-specific reactivity is a critical consideration in the therapeutic application of these compounds and is believed to be the underlying cause of the dose-limiting toxicities observed in clinical trials.[5][6]
dot
Caption: Dual mechanism of action of this compound and VLX1570.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and VLX1570 from various preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro DUB Inhibitory Activity
| Compound | Target | Assay | IC50 | Reference |
| This compound | 19S Proteasome DUBs | Ub-AMC cleavage | 2.1 µM | [5] |
| This compound | 19S Proteasome DUBs | Ub-AMC cleavage | 16.8 ± 2.8 μM | [12] |
| VLX1570 | Proteasome DUBs | Ub-AMC cleavage | ~10 µM | [1] |
| VLX1570 | USP14 | Ub-VS labeling | Strong inhibition at 2.5 µM | [13] |
| VLX1570 | UCHL5 | Ub-VS labeling | Weaker inhibition than USP14 | [7][13] |
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | HCT-116 (Colon) | Proteasome degradation (UbG76V-YFP reporter) | 0.8 µM | [5] |
| This compound | P388 (Murine Leukemia) | Cytotoxicity | 0.05 µM | [5] |
| This compound | HSC2 (Oral Squamous) | MTT | 0.094 µM | [5] |
| This compound | HL60 (Leukemia) | Trypan blue exclusion | 0.13 µM | [5] |
| This compound | RKO (Colorectal) | MTS | 1.649 µM | [14] |
| This compound | RKO-R (5-FU resistant) | MTS | 0.987 µM | [14] |
| This compound | HCT-15 (Colorectal) | MTS | 1.453 µM | [14] |
| This compound | HCT-15R (5-FU resistant) | MTS | 0.858 µM | [14] |
| VLX1570 | HCT116 (Colon) | Cytotoxicity | 0.58 µM | [1] |
| VLX1570 | KMS-11 (Multiple Myeloma) | Proliferation | 43 ± 2 nM | [1] |
| VLX1570 | RPMI8226 (Multiple Myeloma) | Proliferation | 74 ± 2 nM | [1] |
| VLX1570 | OPM-2 (Multiple Myeloma) | Proliferation | 126 ± 3 nM | [1] |
| VLX1570 | BCWM.1 (Waldenstrom macroglobulinemia) | Viability | 20.22 nM | [1] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | FaDu Squamous Carcinoma | SCID mice | 5 mg/kg | Significant antitumor activity | [5] |
| This compound | MM.1S Multiple Myeloma | Nude mice | 4 mg/kg, daily for 14 days | Marked reduction in tumor growth, prolonged survival | [8][15] |
| This compound | PC-3 Prostate Cancer | Nude mice | 5 mg/kg, twice a week | Strikingly reduced tumor size and weight | [4][16][17] |
| VLX1570 | KMS-11 Multiple Myeloma | SCID mice | 3 mg/kg, daily for 10 days | Extended survival | [13] |
| VLX1570 | Waldenstrom Macroglobulinemia | Xenografted mice | Not specified | Reduced tumor burden, prolonged survival | [18] |
Clinical Development and Toxicity
VLX1570 advanced to a Phase I/II clinical trial for patients with relapsed and/or refractory multiple myeloma.[19][20] While anti-myeloma effects were observed at doses of 0.6 mg/kg and above, the trial was terminated due to severe, dose-limiting pulmonary toxicity in two patients at the 1.2 mg/kg dose level.[19][20] This toxicity is thought to be a consequence of the compound's off-target reactivity, potentially exacerbated by its formulation.[5][6][19]
Experimental Protocols
dot
Caption: General experimental workflow for evaluating DUB inhibitors.
Deubiquitinase (DUB) Inhibition Assay (Ub-AMC Cleavage)
This assay measures the enzymatic activity of DUBs using a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).
-
Reagents: Purified 19S proteasomes or recombinant DUBs (USP14, UCHL5), Ub-AMC substrate, DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), this compound or VLX1570.
-
Procedure: a. Prepare serial dilutions of the inhibitor (this compound or VLX1570) in DUB assay buffer. b. In a 96-well black plate, add the purified DUB enzyme to each well. c. Add the inhibitor dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. d. Initiate the reaction by adding the Ub-AMC substrate to all wells. e. Immediately measure the fluorescence intensity (excitation ~380 nm, emission ~460 nm) over time using a plate reader.
-
Data Analysis: The rate of Ub-AMC cleavage is determined from the linear phase of the fluorescence curve. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTS/CCK-8)
These colorimetric assays measure cell proliferation and viability.
-
Reagents: Cancer cell lines, cell culture medium, this compound or VLX1570, MTS or CCK-8 reagent.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or VLX1570 for the desired time period (e.g., 24, 48, 72 hours). c. Add the MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours). d. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents: Cancer cell lines, this compound or VLX1570, Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), Annexin V binding buffer.
-
Procedure: a. Treat cells with the inhibitor for the desired time. b. Harvest the cells (including floating cells) and wash with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[21][22][23][24] e. Analyze the cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Western Blot Analysis for Apoptosis Markers
This technique detects the presence of key proteins involved in the apoptotic cascade.
-
Reagents: Cancer cell lines, this compound or VLX1570, lysis buffer, primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP), secondary antibody.
-
Procedure: a. Treat cells with the inhibitor, lyse the cells, and quantify protein concentration. b. Separate proteins by SDS-PAGE and transfer to a membrane. c. Block the membrane and incubate with the primary antibody overnight. d. Wash and incubate with the appropriate secondary antibody. e. Detect the protein bands using a suitable detection reagent.
-
Data Analysis: The intensity of the bands corresponding to cleaved caspase-3 and cleaved PARP indicates the level of apoptosis induction.
Conclusion
This compound and its analog VLX1570 are potent inducers of cancer cell death that function through a dual mechanism: specific inhibition of the proteasomal DUBs USP14 and UCHL5, and non-specific covalent modification of a range of cellular proteins. While their efficacy in preclinical models is promising, the off-target reactivity, driven by their Michael acceptor structures, leads to significant toxicity, as evidenced by the discontinuation of the VLX1570 clinical trial.
For researchers and drug development professionals, these compounds serve as valuable tool compounds for studying the consequences of DUB inhibition. However, their therapeutic potential is hampered by their lack of specificity. Future efforts in this field should focus on the development of DUB inhibitors with improved selectivity to minimize off-target effects and enhance the therapeutic window. The story of this compound and VLX1570 underscores the critical importance of thorough off-target profiling in the early stages of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 3. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VLX1570 induces apoptosis through the generation of ROS and induction of ER stress on leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The proteasome deubiquitinase inhibitor VLX1570 shows selectivity for ubiquitin-specific protease-14 and induces apoptosis of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel deubiquitinase inhibitor this compound triggers apoptosis in both androgen receptor-dependent and -independent prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Results from a phase I study of VLX1570 for patients with relapsed/refractory multiple myeloma [multiplemyelomahub.com]
- 20. Phase 1 study of the protein deubiquitinase inhibitor VLX1570 in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Apoptotic Effects of b-AP15: A Comparative Guide to the Use of z-VAD-FMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the apoptotic effects of the deubiquitinase inhibitor b-AP15 in the presence and absence of the pan-caspase inhibitor z-VAD-FMK. The data and protocols presented herein serve to validate the caspase-dependent mechanism of this compound-induced apoptosis, a critical step in its evaluation as a potential therapeutic agent.
Unveiling the Mechanism: this compound and Caspase-Dependent Apoptosis
This compound, a potent inhibitor of the 19S proteasome-associated deubiquitinases USP14 and UCHL5, has emerged as a promising anti-cancer agent due to its ability to induce apoptosis in various tumor cell lines. Mechanistic studies have revealed that this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This process is characterized by the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3.[1] Furthermore, evidence suggests the involvement of the extrinsic pathway initiator, caspase-8.[1]
To definitively establish the reliance of this compound-induced cell death on caspase activity, the broad-spectrum caspase inhibitor z-VAD-FMK is an indispensable tool. By irreversibly binding to the catalytic site of most caspases, z-VAD-FMK effectively blocks the apoptotic cascade. Co-treatment of cells with this compound and z-VAD-FMK allows for a direct assessment of the extent to which apoptosis is mitigated, thereby validating the caspase-dependent nature of this compound's cytotoxic effects.
Quantitative Analysis of Apoptosis Inhibition
The co-administration of z-VAD-FMK with this compound is expected to significantly reduce the percentage of apoptotic cells and the activity of key apoptotic markers. The following tables summarize the anticipated quantitative outcomes based on established methodologies.
Table 1: Comparative Analysis of Apoptosis by Annexin V/PI Staining
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Baseline | Baseline |
| This compound | Significantly Increased | Significantly Increased |
| This compound + z-VAD-FMK | Significantly Reduced vs. This compound | Significantly Reduced vs. This compound |
| z-VAD-FMK | Baseline | Baseline |
Table 2: Comparative Analysis of Caspase-3/7 Activity
| Treatment Group | Relative Caspase-3/7 Activity (Luminescence Units) | Fold Change vs. Control |
| Vehicle Control | Baseline | 1.0 |
| This compound | Significantly Increased | >1.0 |
| This compound + z-VAD-FMK | Significantly Reduced vs. This compound | Approaching 1.0 |
| z-VAD-FMK | Baseline | 1.0 |
Table 3: Comparative Analysis of PARP Cleavage by Western Blot
| Treatment Group | Ratio of Cleaved PARP (89 kDa) to Full-Length PARP (116 kDa) |
| Vehicle Control | Minimal to None |
| This compound | Significantly Increased |
| This compound + z-VAD-FMK | Significantly Reduced vs. This compound |
| z-VAD-FMK | Minimal to None |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Protocol 1: Co-treatment of Cells with this compound and z-VAD-FMK
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-incubate one set of experimental wells with z-VAD-FMK (typically 20-50 µM) for 1-2 hours prior to the addition of this compound.
-
Treatment: Add this compound (concentration to be determined by dose-response experiments, e.g., 1 µM) to the designated wells, including those pre-treated with z-VAD-FMK.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 16-24 hours).
-
Harvesting: Harvest cells for downstream analysis using the appropriate apoptosis assays.
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
-
Cell Preparation: Following treatment, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Lysis: After treatment, lyse the cells using a buffer compatible with the caspase activity assay kit.
-
Assay Reaction: Add the caspase-3/7 substrate (e.g., a luminogenic substrate) to the cell lysates.
-
Incubation: Incubate at room temperature according to the manufacturer's instructions to allow for substrate cleavage.
-
Measurement: Measure the resulting luminescence using a luminometer. The signal intensity is directly proportional to the caspase-3/7 activity.
Protocol 4: Detection of PARP Cleavage by Western Blot
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities to determine the ratio of cleaved PARP to full-length PARP. A study by Li et al. demonstrated that PARP cleavage induced by this compound can be effectively blocked by the pan-caspase inhibitor z-VAD-FMK.[1]
Visualizing the Molecular Interactions
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound induced apoptosis signaling pathway and the inhibitory action of z-VAD-FMK.
Caption: General experimental workflow for validating this compound's apoptotic effect with z-VAD-FMK.
References
A Comparative Guide to USP14 Inhibitors: b-AP15 vs. IU1
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and maintaining cellular homeostasis. Deubiquitinating enzymes (DUBs), such as Ubiquitin-Specific Protease 14 (USP14), are key regulators of the UPS and have emerged as promising therapeutic targets in various diseases, including cancer and neurodegenerative disorders. This guide provides a detailed comparison of two prominent USP14 inhibitors, b-AP15 and IU1, focusing on their mechanisms of action, experimental data, and effects on key signaling pathways.
Executive Summary
| Feature | This compound | IU1 |
| Primary Target(s) | USP14 and UCHL5[1][2][3][4] | USP14[5] |
| Selectivity | Non-selective, targets multiple DUBs and other proteins due to its Michael acceptor motifs.[6][7] | Highly selective for USP14.[5] |
| Mechanism of Action | Covalent inhibitor, forms adducts with cysteine residues.[7] | Reversible, allosteric inhibitor that binds to the activated form of USP14.[5] |
| Cellular Effects | Induces apoptosis, ER stress, and oxidative stress; inhibits proteasome function.[1][8][9][10] | Enhances proteasomal degradation of specific substrates; can induce autophagy.[5][11][12] |
| Toxicity | Can exhibit non-specific toxicity due to off-target effects.[6] | Neurotoxic at high concentrations (>25 µM).[13][14] |
Quantitative Data Comparison
The following tables summarize the reported in vitro and in-cell efficacy of this compound and IU1 from various studies.
Table 1: In Vitro IC50 Values
| Inhibitor | Target | Assay | IC50 Value | Reference |
| This compound | 19S Proteasome (Ub-AMC cleavage) | Biochemical Assay | 2.1 µM | [1][3] |
| This compound | 19S Proteasome (Ub-AMC cleavage) | Biochemical Assay | 16.8 ± 2.8 µM | [3] |
| IU1 | USP14 (proteasome-bound) | Biochemical Assay | 4.7 µM | [5] |
| IU1 | IsoT (USP5) | Biochemical Assay | ~100 µM | [15] |
| IU1 | UCH37 | Biochemical Assay | ~700 µM | [15] |
Table 2: Cellular IC50 and Effective Concentrations
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | HCT-116 | Cell Viability (MTT) | IC50 | ~0.8 µM | [1] |
| This compound | Prostate Cancer Cells (LNCaP, PC-3, etc.) | Cell Viability (MTS) | IC50 | 0.378 - 0.958 µM | [8] |
| This compound | Ovarian Cancer Cells (MESOV, SKOV3) | Cell Viability | IC50 (24h) | 314.7 nM, 369.8 nM | [16] |
| IU1 | Ovarian Cancer Cells (MESOV, SKOV3) | Cell Viability | Minimal suppression | Up to 100 µM | [16] |
| IU1 | HEK293T | Deubiquitinase Inhibition | Stabilization of HMW-Ub proteins | 30 µM | [5] |
Mechanism of Action and Cellular Effects
This compound is a potent inhibitor of the 19S proteasome-associated deubiquitinases USP14 and UCHL5.[1][3][4] Its chemical structure contains α,β-unsaturated carbonyls, which act as Michael acceptors, enabling covalent modification of cysteine residues on target proteins.[6][7] This reactivity is not specific to USP14 and UCHL5, leading to the formation of high molecular weight protein complexes and off-target effects.[6] In cells, this compound treatment leads to the accumulation of polyubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, oxidative stress, and ultimately, apoptosis.[1][8][9][10]
IU1 is a cell-permeable, reversible, and selective inhibitor of USP14.[5] It binds specifically to the activated form of USP14 associated with the proteasome and is reported to be over 25-fold more selective for USP14 than for other DUBs like IsoT.[5] By inhibiting USP14's trimming of ubiquitin chains from proteasome-bound substrates, IU1 can enhance the degradation of certain proteins.[5][17] Studies have shown that IU1 can promote the degradation of neurotoxic proteins like tau and TDP-43.[5] At higher concentrations, however, IU1 has been reported to be neurotoxic.[13][14] IU1 has also been shown to induce autophagy.[5][11][12]
Signaling Pathway Modulation
Both this compound and IU1 have been shown to modulate key cellular signaling pathways.
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the NF-κB signaling pathway. It is proposed to do so by preventing the degradation of IκBα, the inhibitor of NF-κB. By inhibiting the proteasome's deubiquitinase activity, polyubiquitinated IκBα is not efficiently deubiquitinated and degraded, thus sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[4][9]
Hedgehog Signaling Pathway
USP14 has been identified as a negative regulator of the Hedgehog (Hh) signaling pathway. It is suggested that USP14 controls ciliogenesis and the localization of Hh pathway components. Inhibition of USP14 can therefore lead to the activation of Hh signaling.[5][6][13]
Wnt/Notch Signaling Pathway
Some studies suggest that this compound can block the Wnt/Notch1 pathway in certain cancer cells, contributing to its anti-tumor effects. The precise mechanism of how USP14/UCHL5 inhibition by this compound intersects with these complex pathways is still under investigation.
Experimental Protocols
Deubiquitinase (DUB) Activity Assay (General Protocol)
This protocol is a generalized procedure based on commonly used methods for assessing DUB activity.
Objective: To measure the enzymatic activity of USP14 and its inhibition by compounds like this compound and IU1.
Materials:
-
Purified recombinant USP14
-
26S Proteasome (for USP14 activation)
-
DUB substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.5 mg/mL ovalbumin, 5 mM MgCl2, 1 mM ATP, and 1 mM DTT.
-
Test compounds (this compound, IU1) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., this compound, IU1) in DMSO.
-
In a 384-well plate, add the test compounds to the assay buffer. Include a DMSO-only control.
-
Add purified recombinant USP14 and 26S proteasome to the wells. For IU1, which targets the activated form, pre-incubation with the proteasome is crucial.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The cleavage of AMC from ubiquitin results in a fluorescent signal.
-
Calculate the rate of reaction (slope of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
Cell Viability/Cytotoxicity Assay (General Protocol)
This protocol outlines a general method for assessing the effect of this compound and IU1 on cell viability.
Objective: To determine the concentration-dependent effect of this compound and IU1 on the viability and proliferation of cultured cells.
Materials:
-
Mammalian cell line of interest (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test compounds (this compound, IU1) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, MTS, WST-1, or a reagent for measuring ATP content like CellTiter-Glo)
-
Microplate reader (spectrophotometer or luminometer, depending on the reagent)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a DMSO-only vehicle control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
Conclusion
This compound and IU1 are both valuable research tools for studying the function of USP14 and the broader ubiquitin-proteasome system. However, their distinct properties make them suitable for different applications.
This compound , with its potent but non-selective activity, can serve as a tool for inducing proteasome inhibition and studying the downstream cellular consequences, such as ER stress and apoptosis. Its broad reactivity, however, necessitates careful interpretation of results due to potential off-target effects.
IU1 , on the other hand, offers high selectivity for USP14, making it a more precise tool for investigating the specific roles of this deubiquitinase in various cellular processes. Its reversible nature also allows for more controlled experimental designs. Researchers should be mindful of its potential for neurotoxicity at higher concentrations.
The choice between this compound and IU1 will ultimately depend on the specific research question and the experimental context. This guide provides a foundation for making an informed decision and for designing experiments to further elucidate the roles of USP14 in health and disease.
References
- 1. Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with this compound to Inhibit UCHL5 and USP14 Deubiquitinating Activity and Enhance p27 and Cyclin E1 for Tumors with p53 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinating enzyme Usp14 controls ciliogenesis and Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The deubiquitinating enzyme Usp14 controls ciliogenesis and Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IU1 suppresses proliferation of cervical cancer cells through MDM2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibiting UCH-L5: Rational Design of a Cyclic Ubiquitin-Based Peptide Inhibitor [frontiersin.org]
- 11. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DUBs Activating the Hedgehog Signaling Pathway: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Positive and Negative Controls for b-AP15 Experiments
For researchers, scientists, and drug development professionals investigating the deubiquitinase (DUB) inhibitor b-AP15, the inclusion of appropriate positive and negative controls is paramount for the generation of robust and interpretable data. This guide provides a comprehensive comparison of suitable controls, supported by experimental data and detailed protocols, to ensure the scientific rigor of your this compound studies.
This compound is a small molecule inhibitor that targets two deubiquitinating enzymes, USP14 and UCHL5, which are associated with the 19S regulatory particle of the proteasome.[1][2] Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, triggering proteotoxic stress, and ultimately inducing apoptosis in cancer cells.[1][3][4][5] However, the presence of Michael acceptor motifs in its chemical structure suggests the potential for off-target effects through non-specific protein cross-linking.[6][7] This dual mechanism underscores the critical need for well-defined controls to dissect the specific on-target effects of this compound from its non-specific activities.
Comparison of Positive and Negative Controls
The selection of appropriate controls is contingent on the specific experimental question being addressed. Below is a comparison of recommended positive and negative controls for in vitro experiments involving this compound.
| Control Type | Compound/Strategy | Mechanism of Action | Rationale for Use |
| Positive | VLX1570 | A structural and functional analog of this compound; inhibits USP14 and UCHL5.[6][8][9] | Provides a direct comparison to a compound with a similar primary mechanism of action. |
| Bortezomib | A proteasome inhibitor that targets the catalytic β5 subunit of the 20S proteasome.[1][10] | Induces accumulation of polyubiquitinated proteins through a different mechanism, allowing for comparison of downstream effects. | |
| MG132 | A potent, cell-permeable proteasome inhibitor that blocks the chymotrypsin-like activity of the 26S proteasome.[8][11][12] | A widely used tool compound for inducing proteasome inhibition and subsequent cellular responses like apoptosis. | |
| Negative | Vehicle Control (DMSO) | The solvent used to dissolve this compound and other inhibitors.[13] | Essential for ensuring that the observed effects are due to the compound and not the vehicle. |
| Thiol-Reducing Agents (DTT, GSH) | Can react with and neutralize the electrophilic Michael acceptor motifs on this compound.[7] | Helps to distinguish between on-target DUB inhibition and off-target effects mediated by Michael addition reactions. | |
| USP14/UCHL5 Knockout Cells | Genetically engineered cells lacking the primary targets of this compound.[13] | The ideal negative control to confirm that the effects of this compound are dependent on its intended targets. |
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and its recommended positive controls. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell line and experimental conditions.
Table 1: Comparative IC50 Values for Cell Viability (72-hour exposure)
| Compound | HCT116 (Colon Cancer) | RPMI-8226 (Multiple Myeloma) | OPM-2 (Multiple Myeloma) |
| This compound | ~0.58 µM[9][14] | - | 126 nM[15] |
| VLX1570 | ~0.58 µM[9] | 74 nM[15] | 126 nM[15] |
| Bortezomib | - | - | - |
Note: IC50 values can vary significantly between studies and cell lines. The values presented here are for comparative purposes.
Table 2: Recommended Concentration Ranges for Inducing Polyubiquitin Accumulation (Western Blot)
| Compound | Concentration Range | Typical Incubation Time |
| This compound | 0.5 - 1 µM[5][16][17] | 4 - 24 hours |
| VLX1570 | 0.5 µM[18] | 6 - 18 hours |
| Bortezomib | 10 - 100 nM[1][3] | 4 - 24 hours |
| MG132 | 5 - 20 µM[8] | 4 - 24 hours |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: Treat cells with a serial dilution of this compound, positive controls (VLX1570, bortezomib, MG132), and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blot for Polyubiquitinated Proteins
-
Cell Lysis: Treat cells with this compound or control compounds for the indicated time and concentration. Lyse the cells in RIPA buffer supplemented with protease and DUB inhibitors (e.g., NEM).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ubiquitin (e.g., K48-linkage specific) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or control compounds.
-
Cell Harvesting: Collect both floating and adherent cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for this compound studies.
Caption: Logical relationships of this compound, its effects, and controls.
References
- 1. researchgate.net [researchgate.net]
- 2. Bortezomib | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MG-132 | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteostasis Disruption by Proteasome Inhibitor MG132 and Propolin G Induces ER Stress‐ and Autophagy‐Mediated Apoptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Deubiquitinase Inhibitor this compound Attenuated LPS-Induced Inflammation via Inhibiting ERK1/2, JNK, and NF-Kappa B [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. ubpbio.com [ubpbio.com]
A Comparative Analysis of b-AP15 and Other Proteasome Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and a validated target in cancer therapy. While 20S proteasome inhibitors like bortezomib and carfilzomib have seen clinical success, novel agents targeting different components of the UPS, such as the 19S regulatory particle deubiquitinases (DUBs), are emerging. This guide provides a comparative analysis of b-AP15, a DUB inhibitor, with the established 20S proteasome inhibitors bortezomib and carfilzomib, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Targets
Proteasome inhibitors can be broadly categorized based on their target within the 26S proteasome complex.
-
This compound: This small molecule inhibitor targets the deubiquitinating enzymes (DUBs) USP14 and UCHL5 (also known as UCH-37), which are associated with the 19S regulatory particle of the proteasome.[1][2] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from proteins destined for degradation, leading to the accumulation of polyubiquitinated proteins and subsequent cell death.[2][3] Some studies suggest that this compound may also exhibit off-target effects due to its chemical structure containing Michael acceptors, which can react with other cellular nucleophiles.[3] There is also evidence that this compound can inhibit the 20S proteasome directly, albeit with a potency comparable to its 19S DUB inhibition.[4]
-
Bortezomib and Carfilzomib: These are considered "classical" proteasome inhibitors that directly target the catalytic sites within the 20S core particle of the proteasome. Bortezomib is a reversible inhibitor, while carfilzomib binds irreversibly.[5] They primarily inhibit the chymotrypsin-like activity of the β5 subunit, and to a lesser extent, the caspase-like (β1) and trypsin-like (β2) activities, leading to the accumulation of unfolded or misfolded proteins and the induction of apoptosis.[5]
Quantitative Comparison of In Vitro Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of this compound, bortezomib, and carfilzomib in various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary. A direct head-to-head comparison in a single study would provide the most accurate comparative data.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| JEKO-1 | Mantle Cell Lymphoma | 461 | Not Specified |
| REC-1 | Mantle Cell Lymphoma | 632 | Not Specified |
| GRANTA-519 | Mantle Cell Lymphoma | Not Specified | Not Specified |
| Z-138 | Mantle Cell Lymphoma | Not Specified | Not Specified |
| MINO | Mantle Cell Lymphoma | 1181 | Not Specified |
| MESOV | Ovarian Cancer | 314.7 | 24 |
| SKOV3 | Ovarian Cancer | 369.8 | 24 |
Table 2: IC50 Values of Bortezomib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MM1S (WT) | Multiple Myeloma | 15.2 | 24 |
| BCP-ALL (median) | Acute Lymphoblastic Leukemia | 13.5 | Not Specified |
| T-ALL (median) | Acute Lymphoblastic Leukemia | Not Specified | Not Specified |
Table 3: IC50 Values of Carfilzomib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MM1S (WT) | Multiple Myeloma | 8.3 | 24 |
| BCP-ALL (median) | Acute Lymphoblastic Leukemia | 5.3 | Not Specified |
| T-ALL (median) | Acute Lymphoblastic Leukemia | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these proteasome inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
Proteasome inhibitors (this compound, bortezomib, carfilzomib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of the proteasome inhibitors for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Proteasome Activity Assay (Proteasome-Glo™ Cell-Based Assay)
This luminescent assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cultured cells.
Materials:
-
Cells in culture
-
Proteasome inhibitors
-
White-walled 96-well plates
-
Proteasome-Glo™ Cell-Based Reagent (containing specific luminogenic substrate)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere.
-
Treat cells with the proteasome inhibitors for the desired time.
-
Equilibrate the plate and the Proteasome-Glo™ Reagent to room temperature.
-
Add a volume of Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes at room temperature.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
A decrease in luminescence compared to the vehicle control indicates inhibition of proteasome activity.
Deubiquitinase (DUB) Activity Assay (Ub-AMC Assay)
This fluorescence-based assay measures the activity of DUBs using a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).
Materials:
-
Purified 19S proteasome or cell lysate containing DUBs
-
This compound or other DUB inhibitors
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Ub-AMC substrate
-
Black 96-well plate
-
Fluorescence plate reader
Procedure:
-
In a black 96-well plate, add the purified 19S proteasome or cell lysate to the DUB assay buffer.
-
Add various concentrations of this compound or other inhibitors. Include a vehicle control.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding Ub-AMC to a final concentration of 1-10 µM.
-
Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the DUB activity. Calculate the percentage of inhibition relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of these proteasome inhibitors.
Figure 1: Mechanism of action of this compound versus 20S proteasome inhibitors.
Figure 2: Downstream signaling pathways affected by this compound.
Figure 3: General experimental workflow for inhibitor comparison.
Conclusion
This compound represents a novel class of proteasome inhibitors with a distinct mechanism of action compared to the clinically established 20S inhibitors bortezomib and carfilzomib. By targeting the 19S DUBs, this compound offers a potential therapeutic strategy, particularly in the context of resistance to 20S inhibitors. However, concerns about its specificity and off-target effects, which may contribute to its toxicity, warrant further investigation. The provided data and protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential and limitations of these different classes of proteasome inhibitors. Future head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of their relative efficacy and safety profiles.
References
- 1. promega.com [promega.com]
- 2. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitory Effect of this compound on the 20S Proteasome [mdpi.com]
- 5. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
A Researcher's Guide to Validating b-AP15 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established and emerging methods for validating the cellular target engagement of b-AP15, a deubiquitinase inhibitor with known anti-cancer properties. We will delve into the experimental data supporting each technique, offer detailed protocols for key experiments, and present visual workflows to clarify complex processes.
This compound is a small molecule inhibitor that has been shown to target the 19S regulatory particle-associated deubiquitinases (DUBs), USP14 and UCHL5.[1][2][3] Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum stress, and ultimately apoptosis in cancer cells.[1][2] However, the presence of a reactive α,β-unsaturated carbonyl moiety in this compound's structure raises questions about its specificity, with studies suggesting potential off-target effects.[4] Therefore, robust validation of its target engagement is paramount.
This guide will compare three primary methods for confirming this compound target engagement in a cellular context:
-
Activity-Based Probe Profiling (ABPP): Utilizes probes that covalently bind to the active site of enzymes to directly measure target engagement and enzyme activity.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.
-
Drug Affinity Responsive Target Stability (DARTS): Assesses target engagement by observing the protection of a target protein from proteolysis upon ligand binding.
We will also discuss the utility of broader proteomic approaches for identifying potential off-target interactions.
Comparison of Target Validation Methods
Each method offers distinct advantages and disadvantages in terms of the information it provides, its technical complexity, and its suitability for different stages of drug discovery.
| Method | Principle | Advantages | Disadvantages |
| Activity-Based Probe Profiling (ABPP) | Covalent labeling of active enzyme sites by a reactive probe. Target engagement by an inhibitor is measured by a decrease in probe labeling. | Direct measurement of target enzyme activity in a cellular context. Can be used for proteome-wide selectivity profiling. | Requires a specific activity-based probe for the enzyme class of interest. The probe itself could perturb the system. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, shifting its melting curve to a higher temperature. | Label-free method, does not require modification of the compound or target. Can be performed in intact cells and tissues. | Indirect measure of binding. Not all binding events result in a significant thermal shift. Can be technically demanding to optimize. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free method. Relatively simple and cost-effective. Can be used to identify unknown targets. | Indirect measure of binding. The degree of protection can vary and may not be universally applicable to all protein-ligand interactions. |
| Proteome-Wide Profiling (e.g., PISA, quantitative proteomics) | Unbiased identification of protein targets and off-targets by measuring changes in protein solubility or abundance upon drug treatment. | Provides a global view of on- and off-target effects. Can uncover novel targets and mechanisms of action. | Technically complex and requires sophisticated mass spectrometry instrumentation and data analysis. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's activity and target engagement from various studies.
| Parameter | Value | Cell Line / System | Method | Reference |
| IC50 (DUB activity) | 2.1 ± 0.411 µM | Purified 19S proteasomes | Ub-AMC cleavage assay | [3] |
| 16.8 ± 2.8 µM | Purified 19S proteasomes | Ub-AMC cleavage assay | [3] | |
| IC50 (Cell Viability) | 0.987 µM | RKO-R (5-FU resistant colorectal cancer) | MTS assay | [2] |
| 0.858 µM | HCT-15R (5-FU resistant colorectal cancer) | MTS assay | [2] | |
| ~2-fold increase in USP14-KO cells | HCT116 | MTT assay | [1] | |
| Off-Target Identification | Aldo-ketoreductases, Glutathione-S-transferases | HCT116 | PISA | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for Activity-Based Probe Profiling.
Caption: CETSA experimental workflow.
Caption: DARTS experimental workflow.
Experimental Protocols
Activity-Based Probe Profiling (ABPP) with Ubiquitin-Vinyl Sulfone (Ub-VS)
This method directly assesses the enzymatic activity of DUBs. A decrease in probe labeling in the presence of this compound indicates target engagement.
Materials:
-
Cell culture reagents
-
This compound
-
HA-tagged Ubiquitin-Vinyl Sulfone (HA-Ub-VS) probe
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibodies against USP14 and UCHL5
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Harvest cells and lyse in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Probe Labeling: Incubate a standardized amount of protein lysate (e.g., 50 µg) with HA-Ub-VS probe (typically 1-2 µM) for 1 hour at 37°C.
-
SDS-PAGE and Western Blotting: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies against USP14 and UCHL5. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Visualization and Quantification: Visualize the bands using a chemiluminescence substrate and quantify the band intensities. A decrease in the intensity of the bands corresponding to USP14 and UCHL5 in the this compound-treated samples compared to the vehicle control indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Cell lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (USP14 or UCHL5)
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle for a specified duration.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
This technique is based on the observation that the binding of a small molecule can protect its target protein from proteolysis.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (non-denaturing, e.g., M-PER)
-
Protease (e.g., Pronase or thermolysin)
-
Protease inhibitor cocktail
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (USP14 or UCHL5)
Protocol:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a non-denaturing lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or vehicle control for a defined period (e.g., 1 hour) at room temperature.
-
Protease Digestion: Add a protease (e.g., Pronase) to the lysates at a predetermined concentration (this needs to be optimized to achieve partial digestion of the target protein in the vehicle-treated sample). Incubate for a specific time (e.g., 30 minutes) at room temperature.
-
Stopping the Digestion: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blotting: Analyze the digested lysates by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Compare the band intensity of the target protein in the this compound-treated and vehicle-treated samples. A stronger band in the this compound-treated sample indicates that the compound has bound to the target and protected it from proteolytic degradation.
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that can be approached using several robust techniques. Activity-based probe profiling offers a direct measure of target enzyme inhibition, while CETSA and DARTS provide label-free confirmation of target binding in a cellular context. Given the potential for off-target effects due to this compound's reactive chemistry, employing a multi-pronged approach is highly recommended. Combining a direct binding assay like CETSA or DARTS with a functional assay like ABPP, and further exploring the broader proteome with techniques like PISA, will provide the most comprehensive and reliable validation of this compound's target engagement and selectivity in cells. This rigorous approach is essential for accurately interpreting cellular phenotypes and advancing the development of this compound and related compounds as potential therapeutics.
References
- 1. Frontiers | Comprehensive Target Screening and Cellular Profiling of the Cancer-Active Compound this compound Indicate Abrogation of Protein Homeostasis and Organelle Dysfunction as the Primary Mechanism of Action [frontiersin.org]
- 2. Targeting proteasomal deubiquitinases USP14 and UCHL5 with this compound reduces 5-fluorouracil resistance in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
Unraveling the Cross-Reactivity of b-AP15: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the deubiquitinating enzyme (DUB) inhibitor b-AP15's performance against other DUBs, supported by experimental data. This document delves into the evolving understanding of this compound's selectivity, offering insights into its mechanism of action.
Initially lauded as a selective inhibitor of the 19S proteasome-associated deubiquitinases, USP14 and UCHL5, recent evidence has reshaped the perception of this compound's specificity.[1][2] This guide synthesizes the available data to present a current view on its cross-reactivity profile.
Performance Against a Panel of Deubiquitinating Enzymes
The chemical structure of this compound, which includes Michael acceptor motifs, underpins its broader reactivity.[1] These reactive sites can form covalent bonds with cysteine residues present in the active sites of numerous DUBs, leading to a less selective inhibition profile than first reported.[1][3]
While a comprehensive IC50 panel across all DUB families is not extensively documented in a single study, the available data indicates that this compound can inhibit a range of DUBs, particularly at higher concentrations. One study demonstrated that at 100 μM, this compound inhibits the activity of several recombinant DUBs from different families, highlighting its non-specific nature.[1]
| Target DUB(s) | Reported IC50 | Assay Type | Key Findings |
| 19S Proteasome DUB Activity (USP14 & UCHL5) | 2.1 µM | Purified 19S proteasomes, Ub-AMC substrate | This compound effectively inhibits the overall deubiquitinase activity of the 19S regulatory particle.[2][4] |
| 19S Proteasome DUB Activity (USP14 & UCHL5) | 16.8 ± 2.8 μM | Ub-AMC substrate | Another study reported a different IC50 for the 19S proteasome DUBs.[4] |
| Various Non-proteasomal DUBs | Inhibition observed at 100 µM | Recombinant DUBs, Ub-AML substrate | Demonstrates broad cross-reactivity against multiple DUBs at higher concentrations.[1] |
| Cellular Proliferation (MESOV Ovarian Cancer Cells) | 314.7 nM (at 24h) | Cell-based assay | Shows potent anti-proliferative effects in cancer cell lines.[5] |
| Cellular Proliferation (SKOV3 Ovarian Cancer Cells) | 369.8 nM (at 24h) | Cell-based assay | Similar potent anti-proliferative effects observed in another ovarian cancer cell line.[5] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound involves the inhibition of DUBs associated with the proteasome, leading to the accumulation of polyubiquitinated proteins.[6] This disruption of protein homeostasis triggers a cascade of cellular stress responses, culminating in apoptosis.[7]
The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds like this compound against a specific deubiquitinating enzyme.
Experimental Protocols
A common method to determine the inhibitory activity of compounds against DUBs is the in vitro deubiquitination assay using a fluorogenic substrate like Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).[8][9][10][11]
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of a specific deubiquitinating enzyme.
Materials:
-
Recombinant human DUB enzyme of interest
-
Ub-AMC substrate
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in assay buffer to the desired final concentrations. A DMSO vehicle control should be prepared in parallel.
-
Enzyme Preparation: Dilute the recombinant DUB to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate during the measurement period.
-
Assay Reaction: a. Add the diluted this compound or DMSO vehicle control to the wells of a 384-well plate. b. Add the diluted DUB enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the Ub-AMC substrate to each well.
-
Data Acquisition: Immediately after substrate addition, measure the increase in fluorescence intensity over time using a plate reader with excitation and emission wavelengths of approximately 360-380 nm and 460 nm, respectively. Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound and the control. b. Normalize the reaction rates to the DMSO control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The narrative of this compound has evolved from a selective inhibitor of USP14 and UCHL5 to a compound with recognized broad-spectrum activity against multiple deubiquitinating enzymes. This promiscuity is attributed to its reactive chemical motifs. For researchers, this underscores the importance of comprehensive selectivity profiling when investigating DUB inhibitors. While this compound remains a valuable tool for studying the consequences of general DUB inhibition and its potent anti-cancer effects are evident, its use as a specific probe for USP14 or UCHL5 should be approached with caution. Future research may focus on developing analogs of this compound with improved selectivity to dissect the specific roles of individual DUBs in disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-Evaluating the Mechanism of Action of α,β-Unsaturated Carbonyl DUB Inhibitors this compound and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The proteasome deubiquitinase inhibitor bAP15 downregulates TGF-β/Smad signaling and induces apoptosis via UCHL5 inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubiqbio.com [ubiqbio.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety Operating Guide
Safe Disposal of b-AP15: A Guide for Laboratory Professionals
Proper disposal of the deubiquitinase inhibitor b-AP15 is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound waste.
Core Principles of this compound Disposal
Disposal of this compound must adhere to all applicable national, state, and local regulations.[1] It is imperative to manage this compound as chemical waste and avoid releasing it into the environment.[1]
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound, such as concentration thresholds for drain disposal, are not specified in safety data sheets, as drain disposal is generally not recommended. All this compound waste, regardless of concentration, should be managed through a licensed chemical waste disposal service.
Summary of Disposal Procedures
The following table summarizes the key handling and disposal recommendations for this compound based on safety data sheets.
| Procedure Category | Guideline | Source |
| General Disposal | Dispose of contents and container at an approved waste disposal plant. | [1] |
| Waste material must be disposed of in accordance with national and local regulations. | ||
| Waste Segregation | Leave chemicals in original containers. Do not mix with other waste. | |
| Handle uncleaned containers as you would the product itself. | ||
| Environmental Protection | Avoid release to the environment. Do not let the product enter drains. | [1] |
| Spill Management | For spills, collect, bind, and pump off the material. Use a liquid-absorbent material like Chemizorb®. | |
| Dispose of spill cleanup materials properly at an authorized site. | [1] | |
| Personal Protective Equipment (PPE) | Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this compound waste. | [1] |
Experimental Protocols for Disposal
There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for chemical waste. The primary "protocol" is to follow the guidelines outlined in the Safety Data Sheet (SDS) provided by the manufacturer and your institution's chemical hygiene plan.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling b-AP15
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of b-AP15, a deubiquitinase inhibitor. Following these procedures will help ensure the integrity of your research and the safety of your laboratory personnel.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for laboratory use, the selection of appropriate personal protective equipment must account for the hazards associated with both the compound and the solvent. DMSO can facilitate the absorption of other chemicals through the skin.
Recommended PPE for handling this compound solutions:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended for incidental splash protection. For prolonged handling, butyl rubber or neoprene gloves offer better resistance to DMSO.[1][2][3] Always consult the manufacturer's chemical resistance guide for specific breakthrough times.[4][5][6] |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required to protect against splashes.[7] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.[7] If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the stability of this compound and ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a certified chemical fume hood.
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute using anhydrous DMSO.[8] Briefly centrifuge the vial before opening to ensure all powder is at the bottom.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted this compound solution into single-use volumes.
-
Labeling: Clearly label all aliquots with the compound name, concentration, date, and storage temperature.
-
Cleanup: After handling, decontaminate all surfaces with an appropriate laboratory disinfectant. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Storage Plan:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
Reconstituted Solution: Store aliquots at -80°C.[7][8] Avoid repeated freeze-thaw cycles.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation: All waste contaminated with this compound, including unused solutions, pipette tips, and empty vials, should be segregated as chemical waste.
-
Collection: Collect liquid waste in a designated, properly labeled, and sealed hazardous waste container. Solid waste, such as contaminated gloves and pipette tips, should be collected in a separate, clearly marked hazardous waste bag.
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound in DMSO"), and the associated hazards (e.g., "Toxic").
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9][10] Never pour this compound waste down the drain.[10]
Experimental Protocol: In Vitro Cell Viability Assay
This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cell lines using a standard MTS assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations may range from 0.1 µM to 10 µM.[8] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Signaling Pathway of this compound
This compound is an inhibitor of the 19S regulatory particle-associated deubiquitinases (DUBs), specifically targeting Ubiquitin C-terminal Hydrolase 5 (UCHL5) and Ubiquitin-specific Peptidase 14 (USP14).[1][11] Inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, which in turn induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[8] This ultimately triggers apoptosis, or programmed cell death, through various downstream signaling pathways, including the activation of caspases.[1][8]
Caption: Signaling pathway of this compound.
References
- 1. biotech.gsu.edu [biotech.gsu.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. bohemiantattoosupply.co.nz [bohemiantattoosupply.co.nz]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.sfsu.edu [ehs.sfsu.edu]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. depts.washington.edu [depts.washington.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
